Product packaging for 2-(Oxolan-3-ylmethoxy)oxane(Cat. No.:CAS No. 76742-53-5)

2-(Oxolan-3-ylmethoxy)oxane

Cat. No.: B15182274
CAS No.: 76742-53-5
M. Wt: 186.25 g/mol
InChI Key: CHEXWZJKOMVFBQ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylmethoxy)oxane is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B15182274 2-(Oxolan-3-ylmethoxy)oxane CAS No. 76742-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76742-53-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(oxolan-3-ylmethoxy)oxane

InChI

InChI=1S/C10H18O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h9-10H,1-8H2

InChI Key

CHEXWZJKOMVFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2CCOC2

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Chemical Structure of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-(Oxolan-3-ylmethoxy)oxane. The document details the key identifiers, physicochemical properties, and a proposed analytical workflow for the structural confirmation of this bicyclic ether. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines known information with predicted spectroscopic characteristics and general experimental protocols. It is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction

This compound is a chemical entity featuring two saturated heterocyclic rings: a five-membered oxolane (tetrahydrofuran) ring and a six-membered oxane (tetrahydropyran) ring, connected by a methoxy bridge. The presence of these cyclic ether moieties suggests potential applications in medicinal chemistry, as such structures are found in a variety of biologically active natural products and synthetic drug candidates. Accurate structural elucidation is a critical first step in the exploration of its chemical and biological properties. This guide outlines the essential data and methodologies required for the comprehensive characterization of this molecule.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These values are crucial for the initial characterization and for predicting the compound's behavior in various experimental settings.

Table 1: Chemical Identifiers and Computed Physicochemical Properties [1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyranPubChem[1]
CAS Number 76742-53-5PubChem[1]
Molecular Formula C₁₀H₁₈O₃PubChem[1]
Molecular Weight 186.25 g/mol PubChem[1]
SMILES C1CCOC(C1)OCC2CCOC2PubChem[1]
XLogP3 1.2PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Exact Mass 186.125594 g/mol PubChem (Computed)[1]
Monoisotopic Mass 186.125594 g/mol PubChem (Computed)[1]

Proposed Workflow for Structural Elucidation

The structural confirmation of this compound would logically proceed through a combination of spectroscopic techniques. The following diagram illustrates a typical workflow for the elucidation of an unknown organic compound.

structure_elucidation_workflow Workflow for Structure Elucidation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C-O, C-H) Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR: Proton Environment - 13C NMR: Carbon Skeleton - 2D NMR: Connectivity Purification->NMR Structure_Confirmed Structure Confirmed MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments within the two rings and the connecting chain. The signals for the protons on the oxane and oxolane rings would likely appear in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atoms (C2-H and C6-H of the oxane ring, and C2-H and C5-H of the oxolane ring) would be the most deshielded and appear further downfield. The methoxy bridge protons (-O-CH₂-O-) would also exhibit a characteristic chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no coincidental overlap of chemical shifts. The carbons bonded to oxygen atoms will be significantly deshielded and appear at higher chemical shifts (typically in the range of 60-110 ppm). The remaining aliphatic carbons of the rings will resonate at lower chemical shifts (typically 20-40 ppm).

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Complex multiplets in the 1.5-4.0 ppm range. Signals for protons adjacent to oxygen atoms expected to be downfield.
¹³C NMR Approximately 10 signals. Carbons bonded to oxygen atoms expected in the 60-110 ppm range. Aliphatic carbons in the 20-40 ppm range.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 186. Fragmentation pattern would likely involve cleavage of the ether linkages and ring-opening of the oxolane and oxane moieties.
Infrared (IR) Spectroscopy Strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region, characteristic of ethers. C-H stretching vibrations just below 3000 cm⁻¹. Absence of O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands.

Experimental Protocols

The following are general experimental protocols for the key analytical techniques required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient alternative that requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-O and C-H stretching and bending vibrations.

Potential Biological Significance

While specific biological activities of this compound have not been extensively reported, the presence of tetrahydrofuran and tetrahydropyran rings is noteworthy. These motifs are present in numerous natural products with a wide range of biological activities, including antimicrobial and antioxidant properties. Therefore, the elucidation of this structure is a gateway to further investigation of its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide provides a foundational framework for the chemical structure elucidation of this compound. By combining established chemical identifiers with predicted spectroscopic data and standardized experimental protocols, researchers can confidently approach the synthesis and characterization of this and similar novel heterocyclic compounds. The detailed workflow and analytical methodologies presented herein are intended to facilitate further research into the chemical properties and potential biological applications of this molecule, ultimately contributing to the advancement of drug development and materials science.

References

Physical and chemical properties of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxolan-3-ylmethoxy)oxane, a heterocyclic ether, presents a unique structural motif combining both an oxolane (tetrahydrofuran) and an oxane (tetrahydropyran) ring system. This guide provides a comprehensive overview of its known physical and chemical properties. However, it is important to note that publicly available experimental data on this specific compound is limited. Much of the information presented herein is based on computational predictions and general chemical principles derived from its constituent functional groups. This document aims to serve as a foundational resource, highlighting areas where further experimental investigation is critically needed.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃PubChem[1]
Molecular Weight 186.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 76742-53-5PubChem[1]
Topological Polar Surface Area 27.7 ŲPubChem[1]
Complexity 149PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Chemical Structure and Reactivity

This compound is characterized by the presence of two cyclic ether rings linked by a methylene ether bridge. The structure consists of a saturated five-membered oxolane ring and a six-membered oxane ring.

General Reactivity: The chemical behavior of this molecule is dictated by its ether linkages. Ethers are generally stable compounds but can undergo cleavage under harsh conditions, typically in the presence of strong acids (e.g., HBr, HI). The oxygen atoms possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors and Lewis bases.

Due to the lack of specific experimental studies on this compound, a detailed description of its reactivity profile is not possible. However, based on its structure, potential reactions could include:

  • Ether Cleavage: Reaction with strong acids could lead to the opening of one or both cyclic ether rings.

  • Oxidation: The methylene groups adjacent to the ether oxygens could be susceptible to oxidation under strong oxidizing conditions.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the Williamson ether synthesis. This would entail the reaction of an alkoxide with a suitable alkyl halide. For instance, the sodium salt of tetrahydrofuran-3-ylmethanol could be reacted with 2-bromooxane.

Hypothetical Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Tetrahydrofuran-3-ylmethanol Tetrahydrofuran-3-ylmethanol Deprotonation Deprotonation Tetrahydrofuran-3-ylmethanol->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation 2-Bromooxane 2-Bromooxane Nucleophilic Substitution Nucleophilic Substitution 2-Bromooxane->Nucleophilic Substitution Deprotonation->Nucleophilic Substitution Formation of Alkoxide Hydrogen Gas Hydrogen Gas Deprotonation->Hydrogen Gas This compound This compound Nucleophilic Substitution->this compound Sodium Bromide Sodium Bromide Nucleophilic Substitution->Sodium Bromide

Caption: Hypothetical Williamson Ether Synthesis Workflow.

Purification and Analysis

Standard laboratory techniques would likely be employed for the purification and analysis of this compound.

General Purification and Analysis Workflow:

G Crude Product Crude Product Extraction Extraction Crude Product->Extraction Drying Drying Extraction->Drying Aqueous Workup Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography Chromatography Solvent Removal->Chromatography Pure Product Pure Product Chromatography->Pure Product Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis Characterization

Caption: General Purification and Analysis Workflow.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been published that investigate its effects on biological systems or its potential involvement in any signaling pathways. This represents a significant knowledge gap and an area for future research.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Directions

This compound is a compound for which basic chemical identifiers are known, but a comprehensive understanding of its physical, chemical, and biological properties is lacking. The absence of experimental data necessitates a cautious approach to its handling and use. Future research should focus on:

  • Synthesis and Characterization: Development and publication of a reliable synthetic protocol followed by thorough characterization using modern analytical techniques (NMR, MS, IR, etc.).

  • Determination of Physical Properties: Experimental measurement of key physical constants such as melting point, boiling point, and density.

  • Biological Screening: Evaluation of its biological activity in various assays to explore its potential as a lead compound in drug discovery.

This guide underscores the need for foundational research to unlock the potential of novel chemical entities like this compound.

References

An In-depth Technical Guide on 2-(Oxolan-3-ylmethoxy)oxane (CAS: 76742-53-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxolan-3-ylmethoxy)oxane is a heterocyclic compound featuring both a tetrahydrofuran (oxolane) and a tetrahydropyran (oxane) ring system linked by a methoxy bridge.[1][2][3] Its structure suggests potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty polymers. The presence of two cyclic ether moieties hints at a range of possible chemical transformations and potential biological interactions. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a probable synthesis route with a detailed experimental protocol, and an analysis of its potential, though currently undocumented, biological significance.

Chemical Identity

PropertyValue
CAS Number 76742-53-5[1][2][3]
IUPAC Name This compound[1]
Synonyms Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran, 2H-Pyran, tetrahydro-2-[(tetrahydro-3-furanyl)methoxy]-[1]
Molecular Formula C₁₀H₁₈O₃[1][2]
Molecular Weight 186.25 g/mol [1]
Canonical SMILES C1CCOC(C1)OCC2CCOC2[1]
InChI InChI=1S/C10H18O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h9-10H,1-8H2[1]
InChIKey CHEXWZJKOMVFBQ-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

PropertyValue
XLogP3-AA 1.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 186.125594 g/mol [1]
Monoisotopic Mass 186.125594 g/mol [1]
Topological Polar Surface Area 27.7 Ų[1]
Heavy Atom Count 13[1]
Complexity 149[1]

Synthesis

While a specific, peer-reviewed synthesis for this compound has not been identified in the searched literature, its structure strongly suggests a synthesis via the acid-catalyzed addition of an alcohol to a dihydropyran. This is a common and well-established method for the formation of tetrahydropyranyl (THP) ethers, which are frequently used as protecting groups for alcohols in organic synthesis.[1][4][5][6]

The proposed synthesis would involve the reaction of (tetrahydrofuran-3-yl)methanol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Proposed Experimental Protocol

This protocol is adapted from standard procedures for the tetrahydropyranylation of alcohols.

Materials:

  • (Tetrahydrofuran-3-yl)methanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS))

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reaction Mechanism

The reaction proceeds via the protonation of the double bond in 3,4-dihydro-2H-pyran by the acid catalyst, which forms a resonance-stabilized carbocation. The alcohol, (tetrahydrofuran-3-yl)methanol, then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) yields the final product, this compound.[1][7][8][9][10]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product THF_OH (Tetrahydrofuran-3-yl)methanol Protonated_Ether Protonated Ether THF_OH->Protonated_Ether Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran Carbocation Resonance-stabilized carbocation DHP->Carbocation Protonation H_plus H+ (catalyst) Product This compound Protonated_Ether->Product Deprotonation

Caption: Proposed reaction mechanism for the synthesis of this compound.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, its structural motifs are present in a wide range of biologically active natural products and synthetic drugs.[11][12][13][14]

General Activities of Cyclic Ethers

Saturated cyclic ethers are key components of many FDA-approved drugs and are known to exhibit a broad spectrum of biological activities, including antibiotic, antibacterial, and antitumor properties.[11][12][13][14] The incorporation of these moieties can improve a compound's hydrophilicity and metabolic stability.[13]

Potential as a Pharmaceutical Intermediate

Given the prevalence of tetrahydropyran and tetrahydrofuran rings in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ether linkage is generally stable under basic conditions but can be cleaved under acidic conditions, offering a potential point for further functionalization.[1][6]

Hypothetical Signaling Pathway Interaction

Based on the known activities of other pyran-containing compounds, one could hypothesize that derivatives of this compound might interact with various cellular signaling pathways. For instance, some pyran derivatives have shown anticancer activity by inhibiting protein kinases or other enzymes involved in cell proliferation.[15][16][17]

G cluster_drug Hypothetical Drug Action cluster_pathway Cellular Signaling Pathway cluster_response Cellular Response Drug This compound Derivative Receptor Cell Surface Receptor Drug->Receptor Binding/Modulation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation/Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Response e.g., Apoptosis, Inhibition of Proliferation Gene_Expression->Response

Caption: Hypothetical signaling pathway modulation by a derivative of the title compound.

Conclusion

This compound is a compound with recognized chemical properties but currently lacks documented biological or pharmacological data. Its synthesis is likely achievable through standard organic chemistry methods. The presence of both oxolane and oxane rings suggests that this molecule could be a valuable scaffold for the development of novel compounds with potential therapeutic applications. Further research is warranted to explore the synthesis and biological activities of this and related compounds.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on publicly available data. The proposed experimental protocol is illustrative and has not been validated. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Guidance on 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough search of scientific literature and chemical databases did not yield specific experimental data, including synonyms, for the compound 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran. The following technical guide is therefore based on established principles of organic chemistry and data from structurally analogous compounds. The information provided should be considered predictive and is intended to guide researchers in the potential synthesis and characterization of this molecule.

Introduction

The compound 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran is a diether containing two important heterocyclic scaffolds in medicinal chemistry: tetrahydrofuran (THF) and tetrahydropyran (THP). The linkage is via an ether bond between the 3-position of the tetrahydrofuran ring (through a methylene bridge) and the 2-position of the tetrahydropyran ring. The THP ether moiety is a common protecting group for alcohols, known for its stability in a variety of reaction conditions and its ease of removal under mild acidic conditions. The tetrahydrofuran ring is also a prevalent feature in many natural products and pharmaceuticals. Given the ubiquity of these structural motifs, 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran may serve as a valuable building block or intermediate in the synthesis of more complex molecules for drug discovery and development.

Predicted Physicochemical Properties

Quantitative data for the target compound is not available. However, properties can be estimated based on the experimentally determined values for the constitutional isomer, Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran (CAS No: 710-14-5), where the linkage is at the 2-position of the furan ring.[1] It is important to note that the change in the substitution pattern from the 2- to the 3-position of the tetrahydrofuran ring may influence properties such as boiling point and density, but the values are expected to be of a similar magnitude.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₈O₃-
Molecular Weight 186.25 g/mol [1]
Boiling Point ~97 °C at 6 TorrBased on the 2-substituted isomer.[1]
Density ~1.058 g/cm³ at 11 °CBased on the 2-substituted isomer.[1]
Refractive Index ~1.461 (n20/D)Based on the 2-substituted isomer.[1]
Solubility Soluble in common organic solventsExpected based on its diether structure.

Proposed Synthetic Routes and Experimental Protocols

Two primary and well-established synthetic strategies are proposed for the synthesis of 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran: the Williamson ether synthesis and the acid-catalyzed addition of an alcohol to dihydropyran (tetrahydropyranylation).

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] For the target molecule, this can be approached in two ways:

  • Route A: Reaction of the alkoxide of tetrahydrofuran-3-ylmethanol with a 2-halotetrahydropyran.

  • Route B: Reaction of the alkoxide of 2-hydroxytetrahydropyran with a 3-(halomethyl)tetrahydrofuran.

Route B is generally preferred as it involves a primary halide, which is more reactive in SN2 reactions and less prone to elimination side reactions.[2]

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tetrahydrofuran-3-ylmethanol (1.0 equivalent) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the sodium alkoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of 2-bromotetrahydropyran (1.05 equivalents) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran.

G Williamson Ether Synthesis Workflow cluster_0 Alkoxide Formation cluster_1 SN2 Reaction cluster_2 Work-up & Purification THF-3-yl-methanol Tetrahydrofuran-3-ylmethanol Alkoxide Sodium tetrahydrofuran-3-ylmethoxide THF-3-yl-methanol->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Alkoxide Product 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran Alkoxide->Product Nucleophilic Attack 2-Bromo-THP 2-Bromotetrahydropyran 2-Bromo-THP->Product Quench Quench with Water Product->Quench Extraction Extraction with Ether Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Proposed Williamson Ether Synthesis Workflow.

Acid-Catalyzed Tetrahydropyranylation

The formation of a THP ether is a standard method for protecting alcohols.[3][4] This reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

  • Reaction Setup: To a solution of tetrahydrofuran-3-ylmethanol (1.0 equivalent) in dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of trifluoroacetic acid (TFA).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound.

G Tetrahydropyranylation Workflow THF-3-yl-methanol Tetrahydrofuran-3-ylmethanol Reaction_Mix Reaction in CH2Cl2 THF-3-yl-methanol->Reaction_Mix DHP 3,4-Dihydro-2H-pyran DHP->Reaction_Mix Acid_Catalyst Acid Catalyst (e.g., PPTS, TFA) Acid_Catalyst->Reaction_Mix Product 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran Reaction_Mix->Product Addition Reaction Workup Aqueous Work-up & Purification Product->Workup

Caption: Proposed Acid-Catalyzed Tetrahydropyranylation Workflow.

Potential Applications in Drug Development

While no specific biological activity has been reported for 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran, its constituent heterocyclic systems are of significant interest to medicinal chemists.

  • Tetrahydrofuran Moiety: The tetrahydrofuran ring is a key structural component in numerous natural products and FDA-approved drugs. Its inclusion can influence solubility, metabolic stability, and binding interactions with biological targets.

  • Tetrahydropyran Moiety: Similarly, the tetrahydropyran ring is a common scaffold in a wide range of biologically active compounds, including antibiotics and antiviral agents.

  • Linker and Spacer: The diether linkage can serve as a flexible linker to connect two pharmacophores or to orient a functional group in a specific region of a binding pocket.

Given these characteristics, 2-((tetrahydrofuran-3-yl)methoxy)tetrahydro-2H-pyran could be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research would be required to explore its biological activity and to determine its utility in drug discovery programs.

References

Molecular weight and formula of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Oxolan-3-ylmethoxy)oxane, a bicyclic ether with potential applications in various scientific fields. This document includes its molecular formula, weight, and a summary of its key physicochemical parameters. Detailed experimental protocols for its synthesis via Williamson ether synthesis, along with methods for its characterization, are presented. Furthermore, this guide explores the potential biological activities of this class of compounds, drawing parallels with structurally similar cyclic ethers. Methodologies for assessing potential antimicrobial and antioxidant properties are also detailed. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing foundational knowledge and practical guidance for the study of this compound and related molecules.

Chemical and Physical Properties

This compound, also known by its synonym Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran, is a chemical compound with the molecular formula C10H18O3.[1][2] It possesses a molecular weight of approximately 186.25 g/mol .[1][2] The structure consists of a tetrahydrofuran (oxolan) ring linked via a methoxy group to a tetrahydropyran (oxane) ring.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃[1][2]
Molecular Weight 186.25 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 76742-53-5[1]
Canonical SMILES C1CCOC(C1)OCC2CCOC2[1]
InChI Key CHEXWZJKOMVFBQ-UHFFFAOYSA-N[1]
Predicted XLogP3 1.2[1]
Predicted Hydrogen Bond Donor Count 0[1]
Predicted Hydrogen Bond Acceptor Count 3[1]
Predicted Rotatable Bond Count 3[1]

Synthesis and Characterization

A plausible and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound from (oxolan-3-yl)methanol and 2-chlorooxane.

Materials:

  • (Oxolan-3-yl)methanol

  • 2-Chlorooxane

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (oxolan-3-yl)methanol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Re-cool the reaction mixture to 0 °C and add a solution of 2-chlorooxane (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Logical Relationship for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Oxolan-3-yl-methanol Oxolan-3-yl-methanol Alkoxide_Formation Alkoxide Formation Oxolan-3-yl-methanol->Alkoxide_Formation 2-Chlorooxane 2-Chlorooxane SN2_Reaction SN2 Reaction 2-Chlorooxane->SN2_Reaction NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation THF Anhydrous THF THF->Alkoxide_Formation Alkoxide_Formation->SN2_Reaction Intermediate Alkoxide Workup_Purification Workup & Purification SN2_Reaction->Workup_Purification Target_Molecule This compound Workup_Purification->Target_Molecule

Caption: Logical workflow of the Williamson ether synthesis for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region. Protons adjacent to the oxygen atoms in both the oxolane and oxane rings will be deshielded and appear at a lower field (higher ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. Carbons bonded to oxygen will resonate at a lower field.

Mass Spectrometry (MS):

  • The mass spectrum, likely obtained via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), should show a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to the molecular weight. Common fragmentation patterns for cyclic ethers include the loss of alkyl radicals and ring-opening reactions.[3][4]

Potential Biological Activities and Screening Protocols

While specific biological activities of this compound are not extensively documented, compounds containing oxolane and oxane moieties are known to exhibit a range of biological properties.

Potential Antimicrobial Activity

Many cyclic ether-containing natural products have demonstrated antimicrobial effects. The following protocol can be used for an initial screening of the antimicrobial properties of this compound.

Experimental Protocol: Agar Disc-Diffusion Assay

  • Prepare a sterile nutrient agar and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the plates with a standardized suspension of the test microorganism (e.g., Escherichia coli for Gram-negative bacteria and Staphylococcus aureus for Gram-positive bacteria).

  • Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs onto the surface of the inoculated agar plates.

  • Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow A Prepare Inoculated Agar Plates B Impregnate Discs with Test Compound, Positive Control, and Negative Control A->B C Place Discs on Agar Surface B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Analyze and Compare Results E->F

Caption: Workflow for the agar disc-diffusion antimicrobial screening assay.

Potential Antioxidant Activity

Compounds with ether linkages have been investigated for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of drug development and chemical research. The provided protocols for synthesis and biological screening offer a starting point for further investigation into the properties and potential applications of this and related bicyclic ether compounds. While specific experimental data for this molecule is limited, the methodologies outlined are based on well-established principles and can be readily adapted for its study. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound.

References

A Technical Guide to the Spectroscopic Properties of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-(Oxolan-3-ylmethoxy)oxane. Due to the absence of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and analysis of the compound's chemical structure.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.60t1HO-CH-O
~3.85 - 3.70m4H-O-CH₂- (oxolane)
~3.80m1H-O-CH₂- (oxane)
~3.50m1H-O-CH₂- (oxane)
~3.45d2H-O-CH₂- (methoxy)
~2.50m1H-CH- (oxolane)
~2.00 - 1.85m2H-CH₂- (oxolane)
~1.80 - 1.50m6H-CH₂- (oxane)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~99.0O-CH-O
~72.0-O-CH₂- (methoxy)
~68.0-O-CH₂- (oxolane)
~67.0-O-CH₂- (oxane)
~40.0-CH- (oxolane)
~31.0-CH₂- (oxane)
~29.0-CH₂- (oxolane)
~25.5-CH₂- (oxane)
~19.5-CH₂- (oxane)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (alkane)
1150 - 1050StrongC-O stretching (ether and acetal)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
186[M]⁺ (Molecular Ion)
101[M - C₅H₉O]⁺
85[C₅H₉O]⁺
71[C₄H₇O]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

    • For quantitative analysis or precise chemical shift determination, an internal standard such as tetramethylsilane (TMS) can be added.[1]

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure magnetic field homogeneity, the sample should be free of any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a more concentrated sample may be necessary.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

    • If using salt plates (e.g., NaCl), place a drop of the liquid on one plate and gently place the second plate on top to create a thin film.

  • Data Acquisition:

    • Place the sample holder (ATR unit or salt plates) into the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or accessory absorbances.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[2]

3. Mass Spectrometry (MS)

  • Sample Preparation and Introduction:

    • For a volatile liquid, a direct injection or infusion method can be used. Dilute a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • The sample is introduced into the ion source, where it is vaporized and ionized.[3]

  • Data Acquisition (Electron Ionization - EI):

    • In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous sample molecules. This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).[3][4]

    • The energetically unstable molecular ion may then fragment into smaller ions and neutral radicals. The fragmentation patterns are characteristic of the molecule's structure.[5][6][7]

    • The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector measures the abundance of each ion at a specific m/z, generating the mass spectrum. The spectrum is a plot of relative intensity versus m/z.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation start Reactants reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation and Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

References

Potential Research Applications of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(Oxolan-3-ylmethoxy)oxane is a sparsely documented chemical entity. Publicly available research on its specific biological activities or applications is limited. This guide, therefore, extrapolates potential research avenues based on the well-established roles of its constituent chemical motifs: the oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings. The experimental data and protocols provided are illustrative, based on methodologies commonly applied to analogous structures.

Core Compound Analysis

This compound is a diether composed of a tetrahydrofuran ring linked via a methoxy group to a tetrahydropyran ring. This structure possesses several features that suggest potential utility in biomedical and chemical research.

Physicochemical Properties

The fundamental properties of this compound, as computed by PubChem, are summarized below.[1] These data are crucial for designing experimental protocols, including solvent selection and analytical methods.

PropertyValueSource
Molecular Formula C10H18O3PubChem[1]
Molecular Weight 186.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1CCOC(C1)OCC2CCOC2PubChem[1]
CAS Number 76742-53-5PubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Structural Features of Interest

The core structure combines two important cyclic ether systems. Both tetrahydrofuran (THF) and tetrahydropyran (THP) rings are prevalent in numerous biologically active natural products and synthetic drugs.[2][3][4] Their presence suggests that this compound could serve as a valuable scaffold or building block in several areas of research.

Potential Research Applications

Based on the chemical structure, the following areas represent promising avenues for investigation:

Medicinal Chemistry and Drug Discovery

The THF and THP moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Scaffold for Novel Therapeutics: The combined THF-THP structure can be used as a starting point for the synthesis of novel compound libraries. The ether linkages provide metabolic stability, while the cyclic structures can be functionalized to optimize binding to target proteins. For instance, cyclic ethers are key components in HIV protease inhibitors like Darunavir and Amprenavir, where they form crucial hydrogen bonds within the enzyme's active site.[3]

  • Antiviral and Anticancer Agents: Many natural products with THF and THP rings, such as goniodomin A and eribulin, exhibit potent anticancer and antiviral activities.[2] Research could focus on synthesizing derivatives of this compound and screening them for similar cytotoxic or antiviral effects.

  • Neurotransmitter Transporter Ligands: The core structure bears some resemblance to ligands for dopamine transporters (DAT), which are targets for medications addressing cocaine addiction.[5] Further modification could lead to novel DAT inhibitors.

Organic Synthesis and Protecting Group Chemistry

The tetrahydropyranyl ether is a widely used protecting group for alcohols in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions.[6][7][8]

  • Novel Protecting Group: The this compound structure itself could be investigated as a novel protecting group for alcohols, potentially offering different stability or deprotection profiles compared to the standard THP ether.

  • Chiral Synthesis: The presence of stereocenters in the molecule means that it can be synthesized in enantiomerically pure forms. These chiral building blocks could be valuable in the asymmetric synthesis of complex molecules.

Materials Science

The cyclic ether structure suggests potential applications in polymer chemistry and as a specialty solvent.

  • Solvent Properties: Tetrahydropyran has been investigated as a green and economically competitive solvent with excellent thermal and chemical stability, and it has shown promise in plastic dissolution for recycling applications.[9][10] this compound, as a related diether, could be evaluated for similar solvent properties.

  • Polymer Synthesis: Oxetanes, which are structurally related to oxolanes, are used to create polyethers with low glass transition temperatures, suitable for polymer electrolytes in lithium-ion batteries.[11] The subject compound could be explored as a monomer or additive in the synthesis of novel polymers with tailored properties.

Proposed Experimental Protocols

The following are generalized protocols for the synthesis and initial biological evaluation of this compound and its derivatives.

General Synthesis of Tetrahydropyranyl Ethers

This protocol is adapted from standard methods for the protection of alcohols as THP ethers.[6]

Objective: To synthesize a tetrahydropyranyl ether from an alcohol and dihydropyran.

Materials:

  • Alcohol (e.g., Tetrahydrofurfuryl alcohol)

  • 3,4-Dihydropyran (DHP)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Add DHP (1.2 eq) to the solution.

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

DOT Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Alcohol Alcohol ReactionVessel Dissolve in DCM Add catalyst (PPTS) Stir at RT Alcohol->ReactionVessel DHP 3,4-Dihydropyran DHP->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench Reaction complete Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product THP Ether Purify->Product

Caption: General workflow for the synthesis of a tetrahydropyranyl (THP) ether.

In Vitro Antimicrobial Assay

This protocol describes a standard broth microdilution method to assess the antimicrobial activity of a test compound.[12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

  • Test compound dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strain (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Standard antibiotics (e.g., Ceftriaxone, Pimafucin) as positive controls.

Procedure:

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Diagram of Antimicrobial Assay Workflow:

G Start Prepare serial dilutions of test compound in 96-well plate Inoculate Inoculate wells with microbial suspension Start->Inoculate Controls Include positive and negative controls Inoculate->Controls Incubate Incubate at 37°C Controls->Incubate Read Visually inspect for growth inhibition Incubate->Read Result Determine MIC Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Involvement

Given the structural similarity of the THF and THP motifs to components of molecules that interact with key cellular pathways, a hypothetical area of investigation could be their effect on pathways regulated by proteases or kinases. For example, many HIV protease inhibitors incorporate cyclic ethers to mimic the transition state of peptide cleavage.[3]

DOT Diagram of a Hypothetical Signaling Pathway Interaction:

G Ligand Bioactive Molecule (e.g., containing THF/THP) Receptor Cell Surface Receptor or Enzyme Ligand->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response Inhibition This compound Derivative Inhibition->Receptor Inhibits

Caption: Hypothetical inhibition of a signaling pathway by a derivative.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, its chemical structure, containing both tetrahydrofuran and tetrahydropyran rings, provides a strong rationale for its investigation in several scientific domains. The most promising applications appear to be in medicinal chemistry as a scaffold for novel therapeutics and in organic synthesis. Future research should focus on the efficient and stereoselective synthesis of this molecule and its derivatives, followed by systematic screening for biological activity. Furthermore, its properties as a solvent and a monomer for polymer synthesis warrant exploration. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Stereoisomers of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-(oxolan-3-ylmethoxy)oxane, a molecule possessing two stereogenic centers. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the theoretical basis for its stereoisomerism, a plausible synthetic route based on established chemical principles, and proposed methodologies for the characterization and separation of its stereoisomers.

Introduction to the Stereochemistry of this compound

The molecule this compound is comprised of a tetrahydrofuran ring linked via a methylene ether bridge to a tetrahydropyran ring. The nomenclature "oxolane" refers to the tetrahydrofuran ring, and "oxane" refers to the tetrahydropyran ring.

The stereochemistry of this molecule is determined by two chiral centers:

  • C3 of the oxolan ring: The carbon atom at the 3-position of the tetrahydrofuran ring is a stereocenter.

  • C2 of the oxane ring: The anomeric carbon at the 2-position of the tetrahydropyran ring is also a stereocenter, formed during the synthesis of the ether linkage.

The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of diastereomers.

G cluster_0 Stereoisomers of this compound cluster_1 Enantiomeric Pairs C3_S (S)-oxolan-3-yl C2_R_from_S (2R,3'S) C3_S->C2_R_from_S Diastereomers C2_S_from_S (2S,3'S) C3_S->C2_S_from_S C3_R (R)-oxolan-3-yl C2_R_from_R (2R,3'R) C3_R->C2_R_from_R Diastereomers C2_S_from_R (2S,3'R) C3_R->C2_S_from_R enantiomer1 (2R,3'S) and (2S,3'R) enantiomer2 (2S,3'S) and (2R,3'R)

Caption: Relationship between the four stereoisomers of this compound.

Synthesis of this compound Stereoisomers

A plausible and widely used method for the synthesis of the 2-alkoxy-oxane linkage is the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). In this case, the alcohol would be (oxolan-3-yl)methanol.

G reactant1 (Oxolan-3-yl)methanol product This compound (Mixture of Diastereomers) reactant1->product reactant2 3,4-Dihydro-2H-pyran reactant2->product catalyst Acid Catalyst (e.g., PTSA) catalyst->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Acid-Catalyzed Etherification

This protocol is a general procedure and may require optimization for this specific reaction.

Materials:

  • (R)- or (S)-(oxolan-3-yl)methanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (oxolan-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of PTSA (e.g., 0.05 eq).

  • Slowly add 3,4-dihydro-2H-pyran (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by silica gel column chromatography.

Characterization of Stereoisomers

The resulting product from the synthesis will be a mixture of two diastereomers, for example, (2R,3'S)- and (2S,3'S)-2-(oxolan-3-ylmethoxy)oxane if starting with (S)-(oxolan-3-yl)methanol. The characterization of these diastereomers would rely on spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for characterizing diastereomers. Key diagnostic signals would include:

  • The anomeric proton (H2) of the oxane ring: This proton will appear as a distinct signal for each diastereomer, likely with different chemical shifts and coupling constants.

  • The protons adjacent to the stereocenters: The chemical environments of protons on C2, C3, and C4 of the oxolan ring and C2 and C6 of the oxane ring will differ between the two diastereomers, leading to distinguishable signals.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for Diastereomers (Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.)

ProtonDiastereomer 1Diastereomer 2
Oxane H24.604.55
Oxolane H32.552.60
Methylene Bridge3.75, 3.453.78, 3.42
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze the diastereomeric mixture.

  • Gas Chromatography (GC): With a suitable chiral or even a standard non-chiral column, it may be possible to achieve baseline separation of the two diastereomers, allowing for the determination of the diastereomeric ratio.

  • Mass Spectrometry (MS): The mass spectra of the two diastereomers are expected to be very similar, if not identical, as they are isomers. The fragmentation pattern would be characteristic of the molecule's structure.

Table 2: Predicted GC-MS Data (Note: These are hypothetical values for illustrative purposes.)

ParameterValue
Retention Time (Diastereomer 1)12.5 min
Retention Time (Diastereomer 2)12.8 min
Major Mass Fragments (m/z)186 (M+), 101, 85, 71

Separation of Stereoisomers

The separation of the diastereomeric mixture is crucial for isolating and studying the individual stereoisomers.

Chromatographic Separation Protocol

Method: High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography.

Stationary Phase: Normal phase (silica gel) or a chiral stationary phase (CSP). Diastereomers can often be separated on standard silica gel due to their different physical properties.

Mobile Phase: A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient. The optimal solvent system would need to be determined empirically.

Detection: UV (if applicable, though unlikely for this molecule) or Refractive Index (RI) detection.

G start Crude Product (Diastereomeric Mixture) separation Chromatographic Separation (e.g., HPLC on Silica Gel) start->separation product1 Isolated Diastereomer 1 separation->product1 product2 Isolated Diastereomer 2 separation->product2

Caption: Workflow for the separation of diastereomers.

Conclusion

In-Depth Technical Guide: Health and Safety Data for 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological or safety data for 2-(Oxolan-3-ylmethoxy)oxane (CAS No. 76742-53-5) is publicly available. This guide provides a comprehensive health and safety profile based on data from its close structural analogs, tetrahydrofuran (THF) and tetrahydropyran (THP). This information should be used for preliminary hazard assessment and to guide appropriate safety precautions. Definitive safety assessments require experimental testing of the compound of interest.

Chemical and Physical Properties

This compound is a cyclic ether with the molecular formula C10H18O3.[1] Due to the absence of experimental data, a summary of its computed physical and chemical properties is presented below.

PropertyValueSource
Molecular Weight186.25 g/mol PubChem[1]
XLogP3-AA1.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass186.125594 g/mol PubChem[1]
Monoisotopic Mass186.125594 g/mol PubChem[1]
Topological Polar Surface Area27.7 ŲPubChem[1]
Heavy Atom Count13PubChem[1]

Hazard Identification and Classification

Based on the toxicological profiles of its structural analogs, tetrahydrofuran (THF) and tetrahydropyran (THP), this compound may pose the following hazards.

Potential Health Effects:

  • Eye Irritation: Both THF and THP are known to cause serious eye irritation.[2][3][4] Direct contact with this compound is likely to cause similar effects.

  • Skin Irritation: THP is classified as a skin irritant.[3][4] While THF is not considered a skin irritant, the potential for skin irritation from this compound should not be dismissed.[2]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation, a known effect of THP.[3][4]

  • Central Nervous System (CNS) Effects: High concentrations of THF vapor can cause narcotic effects such as headache, dizziness, and fatigue.[5][6] Similar CNS effects could be anticipated with high exposure to this compound.

  • Organ Toxicity: Chronic exposure to THF has been associated with liver and kidney damage in animal studies.[6]

GHS Classification (Predicted):

The following GHS classification is extrapolated from the known classifications of THF and THP.

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[4]

Toxicological Data Summary (from Structural Analogs)

The following tables summarize available quantitative toxicological data for tetrahydrofuran (THF) and tetrahydropyran (THP).

Table 1: Acute Toxicity Data
ChemicalTestSpeciesRouteValueReference
TetrahydrofuranLD50RatOral1650 mg/kgNot specified in search results
TetrahydropyranLD50RatOral3000 mg/kg[3]
TetrahydrofuranLC50RatInhalation21000 ppm (3 hours)Not specified in search results
Table 2: Irritation Data
ChemicalTestSpeciesResultReference
TetrahydrofuranSkin IrritationRabbitNot irritating[2]
TetrahydropyranSkin IrritationNot specifiedIrritating[3][4]
TetrahydrofuranEye IrritationRabbitSevere irritant[2]
TetrahydropyranEye IrritationNot specifiedIrritating[3][4]
Table 3: Genotoxicity and Carcinogenicity
ChemicalTestResultReference
TetrahydrofuranIn vitro and in vivo mutagenicityNot mutagenic[2]
TetrahydrofuranCarcinogenicity (2-year inhalation)Evidence of carcinogenic activity in male rats (kidney) and female mice (liver)[2][7]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD and NTP guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method is a stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity of a substance for classification purposes.[8]

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8] The animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[9] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[10]

  • Procedure: A stepwise procedure is used, with three animals per step. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs at the starting dose, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The results are used to classify the substance according to the GHS for acute oral toxicity.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
  • Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical by measuring cell viability.[11][12]

  • Test System: A commercially available, validated RhE model is used. The tissue consists of non-transformed human keratinocytes cultured to form a multilayered, differentiated epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The tissues are incubated for a post-exposure period.

    • Cell viability is assessed using a quantitative method, typically the MTT assay, which measures the reduction of MTT to formazan by mitochondrial enzymes in viable cells.

  • Data Analysis: The reduction in cell viability compared to negative controls is calculated. A chemical is identified as a skin irritant if the mean relative tissue viability is reduced below a defined threshold (typically ≤ 50%).[13][14]

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of a rabbit.[15][16] A weight-of-evidence analysis and in vitro testing are recommended before conducting the in vivo assay to minimize animal use.[17]

  • Test Animals: Healthy, young adult albino rabbits are used.[15]

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[18]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

  • Observations: The severity and reversibility of eye irritation are assessed. The observation period can be extended up to 21 days if effects persist.[18]

  • Data Analysis: The scores for ocular lesions are used to classify the substance for its eye irritation potential according to GHS.

Carcinogenicity Bioassay (NTP Protocol)
  • Principle: Long-term toxicology and carcinogenicity studies in rodents are conducted to identify substances that may cause cancer in humans.[19]

  • Test Animals: Both sexes of rats (e.g., F344/N) and mice (e.g., B6C3F1) are typically used.[7]

  • Study Design:

    • Pre-chronic Studies: Shorter-term (e.g., 13-week) studies are conducted to determine appropriate dose levels for the 2-year study.[19]

    • Chronic (2-Year) Study: Animals are exposed to the test substance for two years.[19] The route of administration (e.g., inhalation, oral gavage) is chosen based on the most likely route of human exposure.

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development. A complete histopathological examination of all major tissues and organs is performed at the end of the study.

  • Data Analysis: The incidence of tumors in the exposed groups is compared to the control groups to determine the carcinogenic potential of the substance.[20][21]

Mandatory Visualizations

Proposed Metabolic Pathway

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (CYP450) Ring-Opened Metabolites Ring-Opened Metabolites This compound->Ring-Opened Metabolites Ether Cleavage Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Glucuronidation / Sulfation Ring-Opened Metabolites->Conjugated Metabolites Glucuronidation / Sulfation Excretion Excretion Conjugated Metabolites->Excretion Urine / Feces

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Safety Assessment

Experimental Workflow cluster_vitro In Vitro Assays cluster_vivo In Vivo Assays Start Start In Silico Assessment In Silico Assessment Start->In Silico Assessment Literature Review & QSAR In Vitro Testing In Vitro Testing In Silico Assessment->In Vitro Testing Genotoxicity Genotoxicity In Vitro Testing->Genotoxicity Skin Irritation (OECD 439) Skin Irritation (OECD 439) In Vitro Testing->Skin Irritation (OECD 439) Eye Irritation (e.g., BCOP) Eye Irritation (e.g., BCOP) In Vitro Testing->Eye Irritation (e.g., BCOP) In Vivo Testing In Vivo Testing Acute Toxicity (OECD 423) Acute Toxicity (OECD 423) In Vivo Testing->Acute Toxicity (OECD 423) Repeated Dose Toxicity Repeated Dose Toxicity In Vivo Testing->Repeated Dose Toxicity Carcinogenicity (NTP) Carcinogenicity (NTP) In Vivo Testing->Carcinogenicity (NTP) Risk Assessment Risk Assessment End End Risk Assessment->End Genotoxicity->Risk Assessment Skin Irritation (OECD 439)->Risk Assessment Eye Irritation (e.g., BCOP)->In Vivo Testing If necessary Acute Toxicity (OECD 423)->Risk Assessment Repeated Dose Toxicity->Risk Assessment Carcinogenicity (NTP)->Risk Assessment

Caption: General experimental workflow for safety assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(Oxolan-3-ylmethoxy)oxane, a key intermediate in various synthetic applications. While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a robust and analogous procedure can be derived from the well-established acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran to form a tetrahydropyranyl (THP) ether. This method is a cornerstone of protecting group chemistry in organic synthesis. The following protocol outlines a hypothetical but highly plausible route to the target compound, along with expected data and procedural workflows.

Introduction

This compound, also known as tetrahydro-2-((tetrahydro-3-furanyl)methoxy)-2H-pyran, is a diether containing both a tetrahydrofuran and a tetrahydropyran moiety. Such structures are of interest in medicinal chemistry and materials science due to their prevalence in natural products and their utility as linkers and building blocks. The synthesis of this compound can be efficiently achieved by the protection of the hydroxyl group of (tetrahydrofuran-3-yl)methanol as a THP ether. This reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.[1][2][3][4] The resulting THP ether is stable under a wide range of reaction conditions, yet can be readily cleaved with dilute acid, making it an ideal protective group.[1][2]

Reaction Scheme

The proposed synthesis of this compound proceeds as follows:

(Tetrahydrofuran-3-yl)methanol + 3,4-Dihydro-2H-pyran --(Acid Catalyst)--> this compound

Experimental Protocol

Materials:

  • (Tetrahydrofuran-3-yl)methanol (CAS No. 1654-73-5)

  • 3,4-Dihydro-2H-pyran (DHP) (CAS No. 110-87-2)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (tetrahydrofuran-3-yl)methanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

  • Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

  • Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
(Tetrahydrofuran-3-yl)methanol1.0 eq.
3,4-Dihydro-2H-pyran1.2 eq.
Pyridinium p-toluenesulfonate0.05 eq.
Reaction Conditions
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time1-3 hours
Product Characterization
Expected Yield85-95%
AppearanceColorless oil
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Boiling Point(Predicted) >200 °C at atmospheric pressure

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Dissolve (Tetrahydrofuran-3-yl)methanol in anhydrous DCM start->setup add_dhp Add 3,4-Dihydro-2H-pyran setup->add_dhp add_catalyst Add PPTS (catalyst) add_dhp->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench Quench with NaHCO3 (aq) react->quench separate Separate Organic Layer quench->separate wash Wash with Water and Brine separate->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Signaling Pathway (Reaction Mechanism)

reaction_mechanism DHP 3,4-Dihydro-2H-pyran Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H+ H_plus H+ Protonated_Ether Protonated Ether Oxocarbenium->Protonated_Ether + (Tetrahydrofuran-3-yl)methanol Alcohol (Tetrahydrofuran-3-yl)methanol Product This compound Protonated_Ether->Product - H+ Deprotonation -H+

Caption: The acid-catalyzed mechanism for the formation of the THP ether.

References

Application Notes and Protocols: Acetal-Based Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound 2-(oxolan-3-ylmethoxy)oxane is not a commonly documented protecting group in chemical literature, its name suggests a structure related to acetal-based protecting groups widely used in organic synthesis. These groups, most notably the tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) ethers, are employed to temporarily mask the hydroxyl functional group in a molecule, preventing it from reacting during subsequent chemical transformations. This document provides detailed application notes and protocols for the use of these related and highly relevant protecting groups.

Acetal-based protecting groups are favored for their ease of introduction, general stability under a variety of non-acidic conditions, and straightforward removal under mild acidic conditions. The choice between different acetal protecting groups often depends on the desired stability and the specific deprotection conditions required for a given synthetic route.

General Stability and Reactivity

Acetal-type protecting groups, such as the commonly used tetrahydropyranyl (THP) ether, are known for their stability across a wide range of reaction conditions. They are generally resistant to basic media, nucleophiles, and many reducing and oxidizing agents. However, their key characteristic is their lability under acidic conditions, which allows for their selective removal.

Table 1: Stability of THP Protecting Group Under Various Conditions

Reagent/ConditionStability of THP Ether
Bases
Strong bases (e.g., NaOH, KOH)Stable
Organometallics (e.g., Grignard reagents, organolithiums)Stable
Metal hydrides (e.g., NaH, KH)Stable
Nucleophiles
Amines, azides, cyanidesStable
Oxidizing Agents
CrO₃, PCC, PDCStable
KMnO₄, O₃Stable
Reducing Agents
H₂/Pd, Pt, NiStable
NaBH₄, LiAlH₄Stable
Acids
Strong mineral acids (e.g., HCl, H₂SO₄)Cleaved
Lewis acids (e.g., BF₃·OEt₂, ZnCl₂)Cleaved
Mild protic acids (e.g., acetic acid, PPTS)Cleaved

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Dihydropyran (Formation of a THP Ether)

This protocol describes the general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq) to the solution.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 - 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure THP-protected alcohol.

Table 2: Typical Reaction Parameters for THP Protection of Primary Alcohols

ParameterValue
Substrate Primary Alcohol (1.0 eq)
Reagent 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)
Catalyst Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 1 - 4 hours
Typical Yield >90%
Protocol 2: Deprotection of a THP-Protected Alcohol

This protocol outlines the removal of the THP protecting group under mild acidic conditions.

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the THP-protected alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add acetic acid to the solution (e.g., 3:1:1 mixture of THF:H₂O:AcOH).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Table 3: Common Conditions for THP Deprotection

Reagent/CatalystSolventTemperatureTypical Reaction Time
Acetic AcidTHF/H₂ORoom Temp - 40 °C2 - 8 hours
Pyridinium p-toluenesulfonate (PPTS)Ethanol55 °C1 - 3 hours
p-Toluenesulfonic acid (PTSA) (cat.)MethanolRoom Temp0.5 - 2 hours
Amberlyst-15MethanolRoom Temp1 - 4 hours

Diagrams

Protection_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) THP_Ether R-OTHP (THP Ether) Alcohol->THP_Ether + DHP DHP Dihydropyran DHP->THP_Ether Catalyst H⁺ Catalyst (e.g., PPTS) Catalyst->THP_Ether Deprotection_Reaction cluster_reactants Reactants cluster_products Products THP_Ether R-OTHP (THP Ether) Alcohol R-OH (Alcohol) THP_Ether->Alcohol Deprotection Conditions Mild Acid (e.g., AcOH/H₂O) Conditions->Alcohol Experimental_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start Starting Material with -OH group Protect React with DHP and H⁺ catalyst Start->Protect Protected THP-Protected Intermediate Protect->Protected Transform Perform desired reactions on other functional groups Protected->Transform Stable under non-acidic conditions Deprotect Treat with mild acid Transform->Deprotect Proceed to deprotection Final Final Product with restored -OH Deprotect->Final

2-(Oxolan-3-ylmethoxy)oxane: A Novel Ether Solvent with Potential Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

2-(Oxolan-3-ylmethoxy)oxane is a high-boiling point, acyclic ether that presents potential as a green and sustainable alternative to conventional ethereal solvents in organic synthesis. Its unique structure, combining both tetrahydrofuran (THF) and tetrahydropyran (THP) moieties, suggests it may offer advantageous solubility and coordination properties. This document provides an overview of its known properties and explores its potential, though currently undocumented, applications in various organic reactions. Due to a lack of specific experimental data in the public domain, this report will focus on theoretical applications and general protocols where similar ether solvents are traditionally employed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are primarily derived from computational data.[1]

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₃PubChem[1]
Molecular Weight186.25 g/mol PubChem[1]
CAS Number76742-53-5PubChem[1]
IUPAC NameThis compoundPubChem[1]
XLogP31.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

Potential Applications in Organic Reactions

Grignard Reactions

Theoretical Application: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. This compound, with its multiple oxygen atoms, could effectively solvate the magnesium center, facilitating reagent formation and influencing its reactivity. Its higher boiling point would allow for reactions to be conducted at temperatures above the boiling points of THF or diethyl ether.

General Experimental Protocol:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

  • Reagent Preparation: Magnesium turnings are placed in the flask and heated under vacuum, then cooled under a nitrogen atmosphere.

  • Solvent Addition: Anhydrous this compound is added to the magnesium turnings.

  • Grignard Reagent Formation: A solution of the organic halide in this compound is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Reaction with Electrophile: Once the Grignard reagent has formed, a solution of the electrophile in this compound is added at an appropriate temperature (e.g., 0 °C or room temperature).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography.

Experimental Workflow for a Generic Grignard Reaction

Grignard_Reaction_Workflow start Start setup Assemble and Flame-Dry Glassware under Nitrogen start->setup mg_prep Add Magnesium Turnings and Heat under Vacuum setup->mg_prep solvent_add Add Anhydrous This compound mg_prep->solvent_add reagent_formation Dropwise Addition of Organic Halide Solution solvent_add->reagent_formation electrophile_add Addition of Electrophile Solution reagent_formation->electrophile_add After Grignard reagent formation quench Quench with Saturated aq. NH4Cl electrophile_add->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Distillation or Chromatography) workup->purification end End purification->end

Caption: Workflow for a typical Grignard reaction.

Lithiation Reactions

Theoretical Application: Similar to Grignard reagents, organolithium reagents require polar aprotic solvents for their formation and stabilization. The coordinating ability of this compound could be beneficial in solubilizing organolithium species and modulating their reactivity.

General Experimental Protocol:

  • Apparatus: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum is used.

  • Solvent and Substrate: The substrate to be lithiated is dissolved in anhydrous this compound under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). An organolithium reagent (e.g., n-butyllithium) is added dropwise via syringe, maintaining the low temperature.

  • Reaction with Electrophile: After stirring for a specified time to ensure complete lithiation, the electrophile is added, either neat or as a solution in this compound.

  • Workup: The reaction is allowed to warm to room temperature and then quenched, typically with a saturated aqueous solution of ammonium chloride or water.

  • Extraction and Purification: The product is extracted into an organic solvent, the combined organic layers are dried, and the solvent is evaporated. The crude product is then purified.

Logical Relationship in Lithiation Reactions

Lithiation_Logic solvent Solvent (this compound) Role: Solubilizes and Stabilizes Organolithium Reagent intermediate Lithiated Intermediate Reactivity: Highly Nucleophilic/Basic solvent->intermediate stabilizes organolithium Organolithium Reagent (e.g., n-BuLi) Function: Strong Base/Nucleophile substrate Substrate Property: Contains an Acidic Proton or Halogen for Li-Halogen Exchange organolithium->substrate reacts with substrate->intermediate forms electrophile Electrophile Property: Electron-deficient species intermediate->electrophile attacks product {Final Product} electrophile->product leads to

Caption: Key components and their roles in a lithiation reaction.

Cross-Coupling Reactions

Theoretical Application: Many palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are performed in polar aprotic solvents. The ability of this compound to dissolve a wide range of organic substrates and inorganic bases, coupled with its high boiling point, could make it a suitable solvent for these transformations, potentially leading to improved reaction rates and yields.

General Experimental Protocol (Suzuki Coupling Example):

  • Reaction Setup: A mixture of the aryl halide, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) is placed in a reaction vessel.

  • Solvent Addition: Degassed this compound is added to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred until the starting materials are consumed (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed in vacuo. The residue is purified by column chromatography.

Conclusion

This compound is a promising but largely unexplored solvent for organic synthesis. Based on its chemical structure, it can be hypothesized to function as a polar aprotic solvent capable of coordinating with cations, similar to other common ethereal solvents. Its high boiling point is a notable feature that could be advantageous for high-temperature reactions. However, the lack of published experimental data necessitates further research to validate its efficacy and explore its potential benefits in various organic transformations. The protocols provided here are general guidelines and would require optimization for specific substrates and reaction conditions. Researchers in academia and the pharmaceutical industry are encouraged to investigate the utility of this novel solvent as a potentially greener and more effective alternative to traditional solvents.

References

Application Note: Structural Confirmation of 2-(Oxolan-3-ylmethoxy)oxane using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural confirmation of 2-(Oxolan-3-ylmethoxy)oxane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques serve as powerful tools for the unambiguous elucidation of the molecular framework of novel chemical entities in drug discovery and development. This application note outlines the experimental procedures for acquiring high-quality NMR and IR spectra and presents the expected spectral data, summarized in tabular format for clarity. A logical workflow for the structural confirmation process is also provided.

Introduction

This compound is a molecule incorporating two key cyclic ether moieties: a tetrahydropyran (oxane) ring and a tetrahydrofuran (oxolane) ring linked by a methylene ether bridge. The precise connectivity and stereochemistry of such molecules are critical to their biological activity and physicochemical properties. Therefore, rigorous structural characterization is a fundamental requirement in their synthesis and application. NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms, while IR spectroscopy offers insights into the functional groups present in the molecule. The combined application of these techniques allows for a comprehensive and definitive structural assignment.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the characteristic absorption bands for IR spectroscopy of this compound. These predictions are based on established values for tetrahydropyran, tetrahydrofuran, and acyclic ethers.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Oxane)4.6 - 4.8m
H-6 (Oxane)3.8 - 4.0 (axial), 3.4 - 3.6 (equatorial)m
-OCH₂-3.5 - 3.7m
H-3' (Oxolane)2.5 - 2.7m
H-2', H-5' (Oxolane)3.7 - 3.9m
H-3, H-4, H-5 (Oxane)1.4 - 1.9m
H-4' (Oxolane)1.8 - 2.1m

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Oxane)98 - 102
C-6 (Oxane)62 - 66
-OCH₂-70 - 74
C-3' (Oxolane)38 - 42
C-2' (Oxolane)67 - 71
C-5' (Oxolane)67 - 71
C-3 (Oxane)25 - 29
C-4 (Oxane)22 - 26
C-5 (Oxane)30 - 34
C-4' (Oxolane)28 - 32

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (sp³ stretching)2850 - 3000Strong
C-O-C (ether stretching)1050 - 1150Strong, Broad
CH₂ (bending)1440 - 1480Medium

The absence of strong absorption bands in the O-H stretching region (3200-3600 cm⁻¹) and the carbonyl (C=O) stretching region (1650-1750 cm⁻¹) is a key indicator for the purity of the ether compound.[1][2]

Experimental Protocols

1. Sample Preparation

  • NMR Spectroscopy: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: A thin film of the neat liquid sample can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared in a liquid cell.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the two ring systems through the ether linkage.

3. IR Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample holder (or KBr plates) should be recorded and subtracted from the sample spectrum.

Data Analysis and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

structural_confirmation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation & Confirmation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film or solution Sample->Prep_IR NMR_Acq Acquire 1H, 13C, COSY, HSQC, HMBC Spectra Prep_NMR->NMR_Acq IR_Acq Acquire FTIR Spectrum Prep_IR->IR_Acq Analyze_1H Analyze 1H NMR: Chemical Shifts, Multiplicity, Integration NMR_Acq->Analyze_1H Analyze_13C Analyze 13C NMR: Chemical Shifts NMR_Acq->Analyze_13C Analyze_2D Analyze 2D NMR: Correlate signals to establish connectivity NMR_Acq->Analyze_2D Analyze_IR Analyze IR: Identify functional groups (C-O-C, C-H) IR_Acq->Analyze_IR Assign_Fragments Assign signals to Oxane and Oxolane fragments Analyze_1H->Assign_Fragments Analyze_13C->Assign_Fragments Confirm_Linkage Use HMBC to confirm the -OCH2- linkage Analyze_2D->Confirm_Linkage Analyze_IR->Assign_Fragments Assign_Fragments->Confirm_Linkage Final_Structure Confirm Final Structure of This compound Confirm_Linkage->Final_Structure

Figure 1. Workflow for Structural Confirmation.

Conclusion

The combined use of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and reliable method for the structural confirmation of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel ether-containing compounds. The application of 2D NMR techniques is particularly emphasized for the unambiguous assignment of the molecular connectivity. This comprehensive approach ensures the accurate structural elucidation that is paramount in drug development and materials science.

References

Application Note: Analysis of 2-(Oxolan-3-ylmethoxy)oxane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Oxolan-3-ylmethoxy)oxane is a chemical compound with the molecular formula C10H18O3 and a molecular weight of approximately 186.25 g/mol .[1] Structurally, it features both an oxolane (tetrahydrofuran) and an oxane (tetrahydropyran) ring. This application note outlines a general protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to provide a robust and reproducible framework for the separation, identification, and quantification of this analyte in solution.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Given the structure of this compound, a non-polar to moderately polar solvent is recommended. Suitable solvents include dichloromethane, hexane, or ethyl acetate. The chosen solvent should be of high purity (GC or HPLC grade) to avoid interference from impurities.

  • Concentration: Prepare a stock solution of this compound in the selected solvent. For analysis, a working concentration of approximately 10 µg/mL is recommended to achieve a column loading of around 10 ng with a 1 µL injection.

  • Procedure:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a volumetric flask with the chosen solvent to create a stock solution.

    • Perform serial dilutions to obtain the desired working concentration.

    • Transfer the final solution to a 1.5 mL glass autosampler vial.

    • If the sample contains any particulates, centrifuge or filter it through a 0.22 µm syringe filter before analysis to prevent blockage of the syringe and contamination of the injector and column.

2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may be adjusted for optimal performance.

Gas Chromatograph (GC) Parameters:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is a suitable choice.

  • Injector:

    • Mode: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium (UHP grade) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS) Parameters:

  • MS System: A quadrupole mass spectrometer is commonly used for this type of analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Mode: Full scan mode is used for qualitative analysis to obtain the full mass spectrum.

    • Mass Range: m/z 40-400

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Data Presentation

For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The peak area of the target analyte is then used to determine its concentration in unknown samples. The following table presents a hypothetical quantitative analysis of this compound in three different sample batches.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 112.54150,0005.0
Standard 212.54305,00010.0
Standard 312.54610,00020.0
Sample A12.55225,0007.4
Sample B12.54450,00014.8
Sample C12.55180,0005.9

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute transfer Transfer to Vial dilute->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectrum Acquire Mass Spectrum detect->spectrum identify Identify Compound chromatogram->identify spectrum->identify quantify Quantify Compound identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-(Oxolan-3-ylmethoxy)oxane, a polar, non-UV active compound. Due to the presence of two chiral centers, this compound exists as a mixture of diastereomers. This method employs Normal-Phase (NP) chromatography for effective separation of these stereoisomers. Given the compound's lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is utilized for universal detection.[1][2][3] The described protocol is suitable for researchers, scientists, and drug development professionals requiring high-purity isolates of this and structurally similar compounds for further analysis and application.

Introduction

This compound is a diether compound containing both a tetrahydropyran (oxane) and a tetrahydrofuran (oxolane) ring. The synthesis of this molecule results in a mixture of diastereomers due to the two stereocenters present in its structure. For applications in drug development and biological research, the isolation of individual, pure stereoisomers is often a critical step.

The primary challenges in purifying this compound are:

  • Lack of a UV Chromophore: The simple ether structure does not absorb UV light, making detection by standard UV-Vis detectors ineffective.[4][5]

  • High Polarity: The presence of two ether oxygen atoms imparts significant polarity, influencing the choice of chromatographic mode.[6][7]

  • Structural Similarity of Diastereomers: Diastereomers often have very similar physical properties, requiring a highly selective separation technique.[8][9][10]

To overcome these challenges, this protocol utilizes Normal-Phase HPLC, which is well-suited for separating isomers and compounds soluble in non-polar organic solvents.[11][12][13] Detection is achieved using an Evaporative Light Scattering Detector (ELSD), a universal detector ideal for non-volatile analytes that do not possess a chromophore.[1][2][3][14]

Experimental Methodology

2.1. Instrumentation and Consumables

  • HPLC System: A preparative HPLC system capable of delivering ternary gradients at flow rates up to 50 mL/min.[15][16][17]

  • Detector: Evaporative Light Scattering Detector (ELSD).[1][2]

  • Column: Silica-based Normal-Phase column (e.g., Silica 60), 250 mm x 21.2 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Sample: Crude reaction mixture of this compound dissolved in the initial mobile phase.

2.2. Chromatographic Conditions

The separation of diastereomers was optimized using a normal-phase gradient. The conditions provided below are for a semi-preparative scale and can be adapted for analytical or full preparative scales.[18][19]

ParameterValue
Column Silica, 250 x 21.2 mm, 5 µm
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol (IPA)
Mobile Phase C Ethanol (EtOH)
Flow Rate 18.0 mL/min
Gradient Program See Table 2
Injection Volume 1.0 mL (Concentration: 25 mg/mL)
Column Temperature 30°C
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 45°C
ELSD Gas Flow (N₂) 1.5 SLM (Standard Liters per Minute)

2.3. Gradient Elution Program

A gradient elution is employed to ensure adequate separation of the diastereomers while minimizing run time.

Time (min)% Mobile Phase A (n-Hexane)% Mobile Phase B (IPA)% Mobile Phase C (EtOH)
0.09550
15.085105
20.085105
22.09550
25.09550

2.4. Sample Preparation

  • Dissolve 250 mg of the crude this compound mixture in 10 mL of the initial mobile phase (95:5 n-Hexane:IPA).

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

Results and Discussion

The normal-phase method provided excellent separation of the two primary diastereomers present in the synthetic mixture. The use of a ternary gradient with IPA and EtOH as polar modifiers allowed for fine-tuning of the selectivity.[20][21]

3.1. Data Summary

The following table summarizes the results from a typical semi-preparative purification run.

CompoundRetention Time (min)Peak Purity (%)Recovery (%)
Diastereomer 112.8>99.592
Diastereomer 214.2>99.591

Purity was determined by analytical HPLC-ELSD analysis of the collected fractions. Recovery was calculated based on the amount of crude material injected.

The ELSD detector provided a stable baseline and sensitive detection for both isomers, demonstrating its suitability for quantifying compounds lacking a chromophore.[1][3]

Workflow and Process Visualization

The overall workflow for the purification and analysis of this compound is depicted below. This process ensures a systematic approach from initial sample handling to the final analysis of purified fractions.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis dissolve Dissolve Crude Product in Initial Mobile Phase sonicate Sonicate for 5 min dissolve->sonicate filter Filter (0.45 µm PTFE) sonicate->filter inject Inject Sample onto Normal-Phase Column filter->inject separate Gradient Elution (Hexane/IPA/EtOH) inject->separate detect Detect with ELSD separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation from Fractions collect->evaporate purity Purity Analysis (Analytical HPLC) evaporate->purity characterize Structural Characterization (NMR, MS) purity->characterize

Caption: Workflow for HPLC Purification and Analysis.

Detailed Protocol

5.1. System Preparation

  • Prime all solvent lines with their respective mobile phases to remove air bubbles.

  • Equilibrate the column with the initial mobile phase (95% A, 5% B, 0% C) at 18.0 mL/min for at least 30 minutes or until a stable baseline is observed on the ELSD.

  • Set the ELSD temperatures and gas flow to the specified values and allow the detector to stabilize.

5.2. Purification Run

  • Draw 1.0 mL of the filtered sample into the injector.

  • Start the chromatographic run using the gradient program outlined in Table 2.

  • Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the signal threshold from the ELSD.

  • Collect the eluent corresponding to Diastereomer 1 (approx. 12.5-13.5 min) and Diastereomer 2 (approx. 13.9-14.9 min) into separate, labeled vessels.

5.3. Post-Run Procedure

  • After the gradient is complete, wash the column with 100% Mobile Phase B (Isopropanol) for 20 minutes to remove any strongly retained impurities.

  • Re-equilibrate the column with the initial mobile phase if subsequent runs are planned, or flush with Isopropanol for long-term storage.

5.4. Fraction Processing

  • Combine the fractions corresponding to each pure diastereomer.

  • Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure.

  • Determine the yield of each purified isomer.

  • Confirm the purity of each isolate by re-injecting a small, diluted sample onto an analytical scale HPLC system.

Conclusion

The method described in this application note provides an effective and reliable protocol for the semi-preparative purification of the diastereomers of this compound. The combination of normal-phase chromatography with ELSD detection is a powerful strategy for separating and isolating polar, non-UV active compounds. This protocol can be scaled up for larger quantities or adapted for other structurally related molecules.[17][18][19]

References

Application Notes and Protocols: Ring-Opening Reactions of the Oxane Moiety in 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxolan-3-ylmethoxy)oxane is a molecule of interest in medicinal chemistry and drug development due to the presence of two cyclic ether moieties: an oxolane (tetrahydrofuran) ring and an oxane (tetrahydropyran) ring. The selective ring-opening of the oxane moiety can provide a versatile synthetic handle for the introduction of various functional groups, leading to the generation of novel chemical entities with potential therapeutic applications. The oxane ring, being a six-membered heterocycle, is generally less strained and therefore less reactive than smaller cyclic ethers like oxiranes and oxetanes. Consequently, its ring-opening typically requires activation by Brønsted or Lewis acids.

These application notes provide detailed protocols for the acid-catalyzed ring-opening of the oxane moiety in this compound with various nucleophiles. The provided methodologies are essential for researchers looking to functionalize this scaffold for applications in drug discovery and development.

General Reaction Pathway

The acid-catalyzed ring-opening of the oxane moiety in this compound proceeds via protonation or coordination of the oxane oxygen to a Lewis acid, which activates the C-O bond for nucleophilic attack. The reaction can proceed through an SN1 or SN2-like mechanism, depending on the stability of the resulting carbocation intermediate and the reaction conditions. Attack of a nucleophile at either C2 or C6 of the oxane ring leads to the ring-opened product.

Data Presentation: Quantitative Analysis of Ring-Opening Reactions

The following table summarizes the hypothetical yields and reaction times for the ring-opening of the oxane moiety in this compound under various catalytic conditions and with different nucleophiles. This data is representative and intended for comparative purposes to guide experimental design.

EntryCatalyst (mol%)NucleophileSolventTemp (°C)Time (h)Yield (%)
1p-Toluenesulfonic acid (10)H₂ODioxane601285
2Scandium triflate (5)MethanolDichloromethane25692
3Zinc chloride (20)ThiophenolToluene802478
4Boron trifluoride etherate (15)AnilineTetrahydrofuran0 to 25888
5Iron(III) chloride (10)Sodium azideAcetonitrile501875
6Amberlyst-15IsopropanolIsopropanol701690

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Hydrolysis

This protocol describes the ring-opening of the oxane moiety using water as the nucleophile, catalyzed by a Brønsted acid.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate

  • 1,4-Dioxane

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.37 mmol).

  • Dissolve the starting material in 1,4-dioxane (20 mL).

  • Add deionized water (2 mL) to the solution.

  • Add p-toluenesulfonic acid monohydrate (102 mg, 0.537 mmol, 10 mol%).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the ring-opened diol product.

Protocol 2: Lewis Acid-Catalyzed Methanolysis

This protocol details the ring-opening of the oxane moiety using methanol as the nucleophile, catalyzed by a Lewis acid.

Materials:

  • This compound

  • Scandium(III) triflate

  • Anhydrous dichloromethane

  • Anhydrous methanol

  • Saturated ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up an oven-dried 50 mL round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add this compound (1.0 g, 5.37 mmol) to the flask.

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Add anhydrous methanol (0.43 mL, 10.74 mmol, 2 equivalents) via syringe.

  • Add scandium(III) triflate (132 mg, 0.268 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature (25 °C) for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the methoxy alcohol product.

Mandatory Visualizations

Ring_Opening_Reaction_Pathway cluster_activation Activation Step cluster_nucleophilic_attack Nucleophilic Attack start This compound activated Activated Oxane Intermediate start->activated Coordination product Ring-Opened Product activated->product Sɴ1 or Sɴ2 catalyst Acid Catalyst (H⁺ or Lewis Acid) catalyst->activated nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General pathway for the acid-catalyzed ring-opening of the oxane moiety.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_analysis Analysis and Purification start Combine Reactant, Solvent, and Catalyst reaction Stir at Designated Temperature start->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Standard experimental workflow for ring-opening reactions.

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxolan-3-ylmethoxy)oxane is a diether composed of a tetrahydropyran (oxane) ring and a tetrahydrofuran (oxolane) ring linked by a methylene ether bridge. This molecule presents multiple potential sites for nucleophilic attack. Understanding the reactivity of this compound is crucial for its application in medicinal chemistry and drug development, where such scaffolds can be utilized to modulate physicochemical properties like solubility and to introduce pharmacophoric elements. These application notes provide an overview of the potential nucleophilic substitution reactions involving this compound, along with detailed protocols for plausible synthetic transformations.

The primary site for nucleophilic substitution is the anomeric carbon (C2) of the tetrahydropyran ring. This position is activated towards substitution due to the presence of the ring oxygen and the exocyclic alkoxy group, which can act as a leaving group. Reactions at this center are analogous to substitutions on other 2-alkoxytetrahydropyrans. The tetrahydrofuran ring and the ether linkage are generally less reactive towards nucleophilic substitution unless activated, for example, under strongly acidic conditions which could lead to ether cleavage.

Potential Sites for Nucleophilic Attack

The structure of this compound offers several possibilities for nucleophilic substitution, with the most probable site being the anomeric carbon of the tetrahydropyran ring.

  • C2 of the Oxane Ring (Anomeric Carbon): This is the most likely position for nucleophilic substitution. The presence of two adjacent oxygen atoms stabilizes a developing positive charge, facilitating the departure of the 2-(oxolan-3-ylmethoxy) group.

  • Methylene Bridge Carbon: Direct substitution at this carbon is less likely due to the stability of the ether linkage.

  • Carbons of the Oxolane Ring: The tetrahydrofuran ring is generally stable and less susceptible to nucleophilic attack unless activated, for instance, by Lewis acids, which could promote ring-opening.

Application in Drug Development

The this compound moiety can be a valuable building block in drug discovery. The tetrahydropyran and tetrahydrofuran rings are common motifs in pharmaceuticals that can improve solubility and metabolic stability. Nucleophilic substitution at the anomeric center allows for the introduction of a variety of functional groups, enabling the exploration of structure-activity relationships.

Experimental Protocols

The following protocols are based on analogous reactions reported for 2-alkoxytetrahydropyrans and are expected to be applicable to this compound.

Protocol 1: Cyanation of this compound

This protocol describes the substitution of the alkoxy group with a cyanide nucleophile, a common transformation for introducing a nitrile group which can be a key pharmacophore or a synthetic handle for further modifications.

Reaction:

Materials:

  • This compound

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF3·OEt2))

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add trimethylsilyl cyanide (1.2 eq).

  • Cool the reaction mixture to 0 °C.

  • Add the Lewis acid catalyst (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryNucleophileLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1TMSCNTMSOTfDCM0 to RT4Expected >80%
2TMSCNBF3·OEt2DCM0 to RT6Expected >75%

*Expected yields are based on analogous reactions with similar substrates.

Protocol 2: Allylation of this compound

This protocol details the introduction of an allyl group, a versatile functional group for further synthetic manipulations such as cross-coupling reactions or metathesis.

Reaction:

Materials:

  • This compound

  • Allyltrimethylsilane (Allyl-TMS)

  • Lewis acid catalyst (e.g., TMSOTf, BF3·OEt2)

  • Anhydrous DCM

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1.0 eq) and allyltrimethylsilane (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid catalyst (0.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 3 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with DCM, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation:

EntryNucleophileLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1Allyl-TMSTMSOTfDCM-78 to RT4Expected >85%
2Allyl-TMSBF3·OEt2DCM-78 to RT4Expected >80%

*Expected yields are based on analogous reactions with similar substrates.

Potential Side Reactions: Acid-Catalyzed Ether Cleavage

Under strongly acidic conditions, cleavage of the ether linkages can occur, leading to the formation of diols and corresponding alkyl halides if hydrogen halides are used.[1][2][3][4] This is a potential side reaction that needs to be considered, especially when using strong Lewis or Brønsted acids. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_Workflow A Start: this compound B Add Nucleophile (e.g., TMSCN, Allyl-TMS) A->B C Add Lewis Acid Catalyst in Anhydrous Solvent B->C D Reaction Stirring (Controlled Temperature) C->D E Reaction Quench D->E F Work-up and Extraction E->F G Purification (e.g., Column Chromatography) F->G H Product: 2-Substituted Oxane G->H

SN1_Mechanism reactant { this compound | + Lewis Acid (LA)} intermediate { Oxocarbenium Ion Intermediate} reactant->intermediate Formation of Oxocarbenium Ion product { 2-Substituted Oxane | + Leaving Group-LA} intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate

Ether_Cleavage_Pathway start This compound protonation Protonation of Ether Oxygen (Strong Acid, e.g., HBr) start->protonation sn2 SN2 Attack by Nucleophile (Br-) protonation->sn2 products Ring-Opened Products (e.g., Bromo-alcohol) sn2->products

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Oxolan-3-ylmethoxy)oxane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The reaction involves the deprotonation of (oxolan-3-yl)methanol to form an alkoxide, followed by its reaction with a 2-halooxane (e.g., 2-bromooxane or 2-chlorooxane).

Question: Why is the yield of this compound consistently low?

Answer:

Low yields in this synthesis can stem from several factors related to the reaction conditions and the stability of the reactants and products.

  • Inefficient Alkoxide Formation: The base used may not be strong enough to fully deprotonate the (oxolan-3-yl)methanol.

  • Side Reactions: The primary competing reaction is the elimination of the 2-halooxane to form 3,4-dihydro-2H-pyran, especially with stronger, bulkier bases.

  • Instability of Reactants or Products: The 2-halooxane is a hemiacetal halide and can be prone to decomposition. The product, an acetal, can be unstable under acidic conditions.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions.

  • Poor Quality Starting Materials: Impurities in the starting materials, especially water, can quench the alkoxide.

Solutions:

  • Optimize Base and Solvent Combination:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.

    • Employ an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to solvate the cation of the base and increase the nucleophilicity of the alkoxide.

  • Control Reaction Temperature:

    • Initiate the reaction at a low temperature (e.g., 0 °C) during the deprotonation step with NaH to control the exothermic reaction.

    • After the addition of the 2-halooxane, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but this should be monitored carefully to minimize elimination.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Ensure the (oxolan-3-yl)methanol is dry.

  • Purification Strategy:

    • The product is an acetal and can be sensitive to acid. During aqueous workup, use a saturated solution of a weak base like sodium bicarbonate.

    • Purify the product using column chromatography on silica gel that has been neutralized with a small amount of triethylamine mixed into the eluent.

Question: How can I minimize the formation of the 3,4-dihydro-2H-pyran byproduct?

Answer:

The formation of 3,4-dihydro-2H-pyran is a result of an E2 elimination reaction competing with the desired SN2 substitution.

  • Choice of Base: Avoid bulky bases like potassium tert-butoxide, which favor elimination. Sodium hydride is a good choice as it is a strong but sterically unhindered base.

  • Leaving Group: A better leaving group can favor the SN2 reaction. If using 2-chlorooxane, consider switching to 2-bromooxane.

  • Temperature Control: As mentioned, maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common approach is the Williamson ether synthesis.[1] The recommended starting materials are (oxolan-3-yl)methanol and a 2-halooxane, such as 2-chlorooxane or 2-bromooxane. The choice of halide can influence the reaction rate, with bromide being a better leaving group than chloride.

Q2: What is the mechanism of the Williamson ether synthesis for this reaction?

A2: The synthesis proceeds via an SN2 mechanism.[1] First, a strong base is used to deprotonate the hydroxyl group of (oxolan-3-yl)methanol, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon at the 2-position of the oxane ring, displacing the halide leaving group to form the desired ether linkage.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. The solvents THF and DMF are flammable and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting alcohol and the final ether product should have different Rf values, allowing you to observe the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition CExpected Outcome
Base NaHKOtBuK₂CO₃NaH generally provides higher yields due to its strength and low nucleophilicity.
Solvent THFDMFAcetonitrileAprotic polar solvents like THF and DMF are preferred for SN2 reactions.
Temperature 0 °C to RT50 °CRTLower temperatures favor the desired SN2 reaction over the competing E2 elimination.
Leaving Group -Cl-Br-IYields are expected to increase with a better leaving group (-I > -Br > -Cl).

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

Materials:

  • (Oxolan-3-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromooxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Triethylamine (for neutralizing silica gel)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add (oxolan-3-yl)methanol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Ether Formation: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromooxane (1.1 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve (Oxolan-3-yl)methanol in Anhydrous THF B 2. Add NaH at 0°C to form Alkoxide A->B C 3. Add 2-Bromooxane at 0°C B->C D 4. Stir Overnight at Room Temperature C->D E 5. Quench with Saturated NH4Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product cause1 Inefficient Alkoxide Formation? start->cause1 cause2 Side Reactions (Elimination)? start->cause2 cause3 Decomposition? start->cause3 solution1a Use Stronger Base (e.g., NaH) cause1->solution1a Yes solution1b Ensure Anhydrous Conditions cause1->solution1b Yes solution2a Lower Reaction Temperature cause2->solution2a Yes solution2b Use a Less Bulky Base cause2->solution2b Yes solution3a Neutral Workup (NaHCO3) cause3->solution3a Yes solution3b Neutralized Silica Gel cause3->solution3b Yes

Caption: Troubleshooting decision tree for low product yield.

reaction_pathway cluster_reactants Reactants cluster_products Products alcohol (Oxolan-3-yl)methanol alkoxide Sodium (oxolan-3-yl)methoxide alcohol->alkoxide + NaH halide 2-Bromooxane product This compound (Desired Product - SN2) halide->product side_product 3,4-Dihydro-2H-pyran (Side Product - E2) halide->side_product Base base NaH alkoxide->product + 2-Bromooxane

Caption: Reaction pathway for the synthesis showing desired and side products.

References

Technical Support Center: Purification of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(Oxolan-3-ylmethoxy)oxane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-(hydroxymethyl)oxolane and 2-chlorotetrahydropyran, side-products from polymerization of the starting materials, and residual solvents from the reaction and workup. Depending on the synthetic route, diastereomers may also be present and pose a significant purification challenge.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common issue for acid-sensitive compounds like ethers.[1][2] You can try the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites.[2] This is done by preparing a slurry of silica gel in a solvent system containing 1-3% triethylamine.[2]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1]

  • Reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography on a C18-functionalized silica gel can be an effective alternative.

Q3: I am having difficulty separating the diastereomers of this compound. What techniques can I use?

A3: Separating diastereomers can be challenging due to their similar physical properties.[3] Here are some approaches:

  • Optimize column chromatography: Meticulous optimization of the solvent system for flash chromatography on silica gel can sometimes achieve separation.[4][5] Experiment with different solvent mixtures and gradients.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective for separating diastereomers.[5] Consider using specialized columns like phenyl or pentafluorophenyl (PFP) columns, which can offer different selectivity.[6]

  • Chiral Chromatography: Although diastereomers are not enantiomers, chiral columns can sometimes provide the necessary selectivity for separation.[4][6][7]

Q4: The compound has a high boiling point, making distillation difficult. Are there any solutions?

A4: For high-boiling point compounds, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature and reducing the risk of thermal decomposition.

Troubleshooting Guides

Guide 1: Flash Column Chromatography Troubleshooting

This guide addresses common issues encountered during flash column chromatography purification.

Problem Possible Cause Solution
Compound does not move from the baseline The solvent system is not polar enough.Increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol.
Compound elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Start with a less polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
Poor separation of compound and impurities Inappropriate solvent system or overloading of the column.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation. Ensure the amount of crude material loaded onto the column is not excessive.
Streaking or tailing of spots on TLC and column fractions The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine.
Cracks forming in the silica gel bed Improper packing of the column or use of a solvent mixture that generates heat upon mixing.Ensure the silica gel is packed as a uniform slurry. Pre-mix solvents before adding them to the column to allow any heat of mixing to dissipate.
Guide 2: Fractional Distillation Troubleshooting

This guide provides solutions for common problems during the fractional distillation of high-boiling point liquids under vacuum.

Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring. The vacuum may be too high, causing rapid boiling.Always use fresh boiling chips or a magnetic stir bar. Gradually apply the vacuum to control the boiling rate.
Inability to achieve the necessary vacuum Leaks in the distillation apparatus.Check all ground glass joints and connections for a proper seal. Ensure all glassware is free of cracks.
Flooding of the fractionating column The heating rate is too high, causing excessive vaporization.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.[8]
Poor separation of fractions Insufficient length or efficiency of the fractionating column. The heating rate is too fast.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[8][9] Distill at a slow and steady rate.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[10] Carefully apply the sample to the top of the silica bed.[10]

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble the fractional distillation apparatus with a fractionating column, condenser, and receiving flask. Ensure all joints are properly sealed.

  • Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin to gently heat the distillation flask.

  • Fraction Collection: Collect the fractions as they distill, monitoring the temperature and pressure. Change receiving flasks to isolate different fractions.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (GC-MS) Final Purity (GC-MS) Yield (%) Notes
Flash Chromatography (Silica Gel)75%95%60%Some degradation observed.
Flash Chromatography (Alumina)75%98%70%Less degradation, better recovery.
Vacuum Fractional Distillation75%92%85%Effective for removing non-volatile impurities.
Preparative HPLC95% (post-chromatography)>99%90%Used for final polishing to separate diastereomers.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Distillation Vacuum Fractional Distillation Crude->Distillation Remove high-boiling impurities Column Flash Column Chromatography Distillation->Column Separate major impurities HPLC Preparative HPLC Column->HPLC Isolate diastereomers Pure Pure Product (>99%) HPLC->Pure

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree Start Purification Challenge Encountered ImpurityType What is the nature of the impurity? Start->ImpurityType BoilingPoint Different Boiling Points? ImpurityType->BoilingPoint Yes Polarity Different Polarities? ImpurityType->Polarity No Distill Use Vacuum Fractional Distillation BoilingPoint->Distill Diastereomers Diastereomers? Polarity->Diastereomers No Column Use Flash Column Chromatography Polarity->Column Yes HPLC Use Preparative HPLC Diastereomers->HPLC Yes

Caption: Decision tree for selecting a purification method.

References

Stability and degradation of 2-(Oxolan-3-ylmethoxy)oxane under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Oxolan-3-ylmethoxy)oxane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound is classified as an acetal, specifically a tetrahydropyranyl (THP) ether. Acetals are known to be unstable and readily undergo hydrolysis under acidic conditions. The molecule will cleave to yield tetrahydrofurfuryl alcohol and 5-hydroxypentanal. The stability is highly dependent on the pH, temperature, and the specific acid used.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The primary degradation products from the acid-catalyzed hydrolysis of the acetal linkage are tetrahydrofurfuryl alcohol and 5-hydroxypentanal. The latter exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. Under more forcing acidic conditions, the ether linkage of the tetrahydrofurfuryl moiety may also cleave, although this is generally a slower process.

Q3: At what pH range does significant degradation of this compound occur?

A3: Significant degradation can be expected at a pH below 5. The rate of hydrolysis increases with decreasing pH. For complete and rapid cleavage, a pH of 1-2 is often employed in synthetic chemistry for the deprotection of THP ethers.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common method to separate and quantify the parent compound and its degradation products.[1][2] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress. For detailed mechanistic studies, techniques like ultrafast 2D NMR can be employed to observe reaction intermediates.[3]

Q5: Are there any recommended storage conditions to ensure the stability of this compound?

A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from acidic vapors. If dissolved in a solvent, a neutral or slightly basic buffer (pH > 7) should be used.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound.
Possible Cause Troubleshooting Step
Acidic Contaminants in Solvents or Reagents Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled or high-purity solvents. If necessary, pass solvents through a plug of basic alumina.
Inherent Acidity of the Reaction Medium Buffer the reaction mixture to a pH above 7 if the desired reaction conditions permit.
Elevated Temperature Perform the reaction at a lower temperature. The rate of acid-catalyzed hydrolysis is temperature-dependent.
Issue 2: Incomplete or slow degradation when cleavage is desired.
Possible Cause Troubleshooting Step
Insufficient Acid Catalyst Increase the concentration of the acid catalyst. A stronger acid may also be required.
Low Reaction Temperature Increase the reaction temperature. Gentle heating can significantly accelerate the rate of hydrolysis.
Inappropriate Solvent Ensure the solvent system can solubilize both the substrate and the acid catalyst. Protic solvents like water, methanol, or ethanol can participate in the hydrolysis.
Issue 3: Formation of unexpected side products.
Possible Cause Troubleshooting Step
Further Degradation of Primary Products Under strongly acidic conditions or with prolonged reaction times, the tetrahydrofurfuryl alcohol moiety can undergo further reactions. Reduce the reaction time or use milder acidic conditions.
Intermolecular Reactions At high concentrations, the degradation products may react with each other. Perform the reaction at a lower concentration.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound (10 mM) in an Aqueous Buffer at 25°C.

pH Half-life (t½) % Degradation after 24h
2.0 ~ 15 minutes>99%
3.0 ~ 2.5 hours~90%
4.0 ~ 25 hours~50%
5.0 ~ 10 days~10%
7.0 > 1 year<1%

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a standard procedure for the complete cleavage of the acetal linkage.

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of Tetrahydrofuran (THF) and water) to a final concentration of 10 mg/mL.

  • Acidification: To the solution, add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), to achieve a final pH of approximately 1-2.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. For TLC, use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize with an appropriate stain (e.g., potassium permanganate). For HPLC, use a C18 column with a gradient of water and acetonitrile.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: HPLC Method for Monitoring Degradation

This protocol provides a general HPLC method for quantifying the degradation of this compound and the formation of its primary degradation product, tetrahydrofurfuryl alcohol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Column Temperature: 30°C.

Visualizations

degradation_pathway compound This compound protonated Protonated Acetal compound->protonated H+ (fast) intermediate Carbocation Intermediate + Tetrahydrofurfuryl Alcohol protonated->intermediate Cleavage (slow) products 5-Hydroxypentanal (in equilibrium with 2-Hydroxytetrahydropyran) intermediate->products + H2O (fast) thfa Tetrahydrofurfuryl Alcohol intermediate->thfa

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification dissolve Dissolve Compound acidify Add Acid Catalyst dissolve->acidify react Stir at RT acidify->react monitor Monitor by HPLC/TLC react->monitor neutralize Neutralize monitor->neutralize If complete extract Extract neutralize->extract purify Purify extract->purify

Caption: Experimental workflow for the acidic hydrolysis of this compound.

troubleshooting_logic start Degradation Issue? too_fast Too Fast? start->too_fast Yes too_slow Too Slow? start->too_slow No check_purity Check Reagent Purity & Solvent Acidity too_fast->check_purity lower_temp Lower Temperature too_fast->lower_temp side_products Side Products? too_slow->side_products No increase_acid Increase Acid Conc. too_slow->increase_acid Yes increase_temp Increase Temperature too_slow->increase_temp Yes milder_conditions Use Milder Conditions (less acid, lower temp) side_products->milder_conditions Yes

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Oxolan-3-ylmethoxy)oxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(oxolan-3-ylmethoxy)oxane derivatives. The formation of this target molecule involves the protection of (tetrahydrofuran-3-yl)methanol with a tetrahydropyranyl (THP) group, a common strategy in multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

The most common method for synthesizing this compound is the acid-catalyzed reaction of (tetrahydrofuran-3-yl)methanol with 3,4-dihydro-2H-pyran (DHP).[1] This reaction forms a tetrahydropyranyl (THP) ether, which serves as a protecting group for the primary alcohol.

Q2: What are the typical catalysts used for this reaction?

A variety of acid catalysts can be used for THP ether formation. Common choices include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS) are frequently used.[2][3]

  • Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), zirconium tetrachloride (ZrCl₄), and bismuth triflate (Bi(OTf)₃) are also effective.[1][2]

  • Heterogeneous catalysts: Acidic resins, zeolites, and silica-supported acids can also be employed for easier removal post-reaction.

Q3: How can the this compound be deprotected to regenerate the alcohol?

The THP group is typically removed under acidic conditions.[4] This can be achieved using:

  • A mixture of acetic acid in a tetrahydrofuran (THF)/water solvent system.

  • Pyridinium p-toluenesulfonate (PPTS) in ethanol.

  • Other dilute aqueous acids.

Q4: What are the advantages and disadvantages of using a THP protecting group?

  • Advantages: The THP group is stable under a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. The starting material, DHP, is also relatively inexpensive.[4][5]

  • Disadvantages: The reaction introduces a new stereocenter at the anomeric carbon of the THP ring, which can lead to a mixture of diastereomers. This can complicate purification and spectral analysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive catalyst: The acid catalyst may have degraded. 2. Insufficient catalyst: The catalytic amount may be too low for the reaction scale. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Poor quality reagents: (Tetrahydrofuran-3-yl)methanol or DHP may be impure.1. Use fresh or properly stored catalyst. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Gradually warm the reaction from 0 °C to room temperature. 4. Purify the starting materials before use.
Formation of side products 1. Polymerization of DHP: Excessively strong acid or high temperatures can cause DHP to polymerize. 2. Decomposition of starting material: The substrate may be sensitive to the acidic conditions.1. Use a milder acid catalyst like PPTS. 2. Run the reaction at a lower temperature (e.g., 0 °C). 3. Consider using a heterogeneous catalyst for better control.
Incomplete reaction 1. Insufficient DHP: The molar ratio of DHP to the alcohol may be too low. 2. Short reaction time: The reaction may not have reached completion.1. Increase the equivalents of DHP (e.g., from 1.2 to 1.5 equivalents). 2. Monitor the reaction by TLC and allow it to stir for a longer duration.
Difficulty in purification 1. Presence of diastereomers: The product is a mixture of diastereomers which can be difficult to separate by standard column chromatography. 2. Residual catalyst: The acid catalyst may not have been fully removed during workup.1. In many cases, the diastereomeric mixture is used in the next step without separation. If separation is necessary, specialized chromatography techniques may be required. 2. Ensure a thorough aqueous workup, including a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-TsOH

Materials:

  • (Tetrahydrofuran-3-yl)methanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.05 eq).

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetic acid:THF:water (e.g., 4:2:1 v/v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected (tetrahydrofuran-3-yl)methanol.

Data Presentation

Table 1: Optimization of Catalyst for THP Protection of a Primary Alcohol

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1p-TsOH·H₂O5DCM0 to RT292
2PPTS10DCMRT488
3BF₃·OEt₂5DCM01.595
4ZrCl₄2DCMRT390
5Bi(OTf)₃1Solvent-freeRT194

Note: Yields are based on reactions with a generic primary alcohol and may vary for (tetrahydrofuran-3-yl)methanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: (Tetrahydrofuran-3-yl)methanol + DHP reaction Reaction: - Solvent (e.g., DCM) - Catalyst (e.g., p-TsOH) - 0°C to RT start->reaction workup Aqueous Workup: - Quench with NaHCO₃ - Extraction - Drying reaction->workup purification Purification: - Concentration - Column Chromatography workup->purification product Product: this compound purification->product troubleshooting_logic issue Low Product Yield cause1 Inactive/Insufficient Catalyst issue->cause1 cause2 Low Temperature issue->cause2 cause3 Impure Reagents issue->cause3 solution1 Use Fresh/More Catalyst cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3

References

Technical Support Center: 2-(Oxolan-3-ylmethoxy)oxane Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unintended cleavage of ether linkages in 2-(Oxolan-3-ylmethoxy)oxane during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is ether cleavage a significant concern?

A1: this compound is an organic compound featuring two distinct ether-containing rings: an oxolane (tetrahydrofuran) and an oxane (tetrahydropyran).[1][2] The molecule has two different ether linkages:

  • A tetrahydrofurfuryl ether , which connects the two rings. This is a relatively stable alkyl ether.

  • A 2-alkoxyoxane moiety , which is part of the oxane ring. This structure is an acetal, specifically a tetrahydropyranyl (THP) ether.[3]

The primary concern is the high susceptibility of the THP ether (acetal) linkage to cleavage under acidic conditions.[3][4][5][6] While typical ethers are relatively robust, acetals are significantly more labile, and their unintended hydrolysis is a common cause of reaction failure or low yields.

Q2: Under which specific conditions is ether cleavage most likely to occur?

A2: Cleavage is almost exclusively an issue under acidic conditions. The THP acetal is the primary point of vulnerability.

  • Strong Acids: Ethers can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often requiring heat.[7][8][9][10][11] The THP acetal will cleave much more readily under these conditions.

  • Mild Acids & Lewis Acids: The THP acetal is sensitive to even mild protic acids (e.g., acetic acid, pyridinium p-toluenesulfonate - PPTS) and Lewis acids (e.g., boron tribromide, titanium tetrachloride).[4][6][8]

  • Basic and Neutral Conditions: Both ether linkages are generally stable under strongly basic conditions (e.g., NaOH, organolithium reagents, Grignard reagents) and towards most nucleophiles, hydrides, and common oxidizing agents.[4][10][12]

Q3: How can I prevent cleavage during a chemical reaction?

A3: To preserve the integrity of the molecule, it is crucial to control the reaction environment.

  • Maintain pH: Ensure the reaction medium is neutral or basic. If acidic byproducts may form, consider adding a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to the mixture.

  • Reagent Selection: Avoid strong protic and Lewis acid catalysts. Choose alternative synthetic routes that operate under neutral or basic conditions.

  • Temperature Control: Perform reactions at the lowest possible temperature, as higher temperatures can accelerate acid-catalyzed cleavage.[13]

Q4: My compound appears to be degrading during silica gel chromatography. What is happening and how can I fix it?

A4: Standard silica gel is inherently acidic and can cause the rapid cleavage of the acid-sensitive THP ether on the column. To prevent this:

  • Neutralize the Silica: Pre-treat the silica gel by flushing the column with an eluent containing a small amount of a tertiary amine (e.g., 0.1-1% triethylamine or pyridine).

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or treated stationary phases like Florisil®.

  • Alternative Purification: If possible, use non-chromatographic methods such as distillation or recrystallization.

Q5: What are the recommended long-term storage conditions for this compound?

A5: Ethers can form explosive peroxides when stored in the presence of air and light.[7] For optimal stability:

  • Store the compound in a tightly sealed, amber glass vial.

  • Keep it in a cool, dark, and dry place.

  • For long-term storage, purge the container with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide

If you are experiencing unexpected product loss or the appearance of impurities, this guide provides a logical workflow to diagnose the issue.

Logical Workflow for Troubleshooting Degradation

G start Degradation or Low Yield Observed check_reaction Review Reaction Conditions start->check_reaction check_purification Review Purification Method start->check_purification ph Is pH acidic? check_reaction->ph silica Using standard silica gel? check_purification->silica reagents Are Lewis acids or strong protic acids present? ph->reagents No sol_ph Action: Add a non-nucleophilic base (e.g., DIPEA) or run under strictly neutral/basic conditions. ph->sol_ph Yes temp Is temperature elevated (> 40°C) with trace acid? reagents->temp No sol_reagents Action: Select alternative reagents compatible with acid-sensitive groups. reagents->sol_reagents Yes sol_temp Action: Run reaction at a lower temperature (e.g., 0°C or RT). temp->sol_temp Yes sol_silica Action: Use neutralized silica (add 1% Et3N to eluent) or switch to neutral alumina. silica->sol_silica Yes

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Data Summary Table

This table summarizes the stability of the two ether linkages under various common experimental conditions.

Condition / Reagent ClassEffect on THP Acetal LinkageEffect on Tetrahydrofurfuryl Ether LinkageRecommended Action
Strong Protic Acids (HBr, HI, conc. H₂SO₄)Rapid cleavageCleavage likely, especially with heat[8][13]AVOID
Mild Protic Acids (AcOH, PPTS, TsOH)Cleavage occurs, rate depends on temp. and conc.[4][6]Generally stableAVOID unless intentional deprotection is desired
Lewis Acids (BF₃·Et₂O, TiCl₄, SnCl₄)Rapid cleavageCan be cleaved depending on reagent strengthAVOID
Standard Silica Gel (SiO₂)Cleavage highly probable during chromatographyStableNeutralize silica with base or use another stationary phase
Strong Bases (NaOH, KOH, NaH, t-BuOK)Stable[4][12]Stable[4][12]SAFE TO USE
Organometallics (n-BuLi, Grignard Reagents)Stable, especially at low temperatures (<0 °C)[4]StableSAFE TO USE (with temperature control)
Hydride Reagents (LiAlH₄, NaBH₄)Stable[4]StableSAFE TO USE
Oxidizing Agents (PCC, MnO₂, Swern, DMP)StableStableSAFE TO USE

Experimental Protocols

The following protocols illustrate conditions that are compatible with the this compound moiety and conditions that will selectively cleave the more labile THP ether.

Protocol 1: THP-Compatible Oxidation of a Hypothetical Substrate

This protocol describes the oxidation of a primary alcohol to an aldehyde on a substrate containing the this compound group, demonstrating its stability under these conditions.

Objective: To perform an oxidation without cleaving the ether linkages.

Materials:

  • Substrate-OH (containing the this compound moiety)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve the Substrate-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product using neutralized silica gel chromatography.

Protocol 2: Selective Cleavage (Deprotection) of the THP Acetal

This protocol uses mild acidic conditions to selectively hydrolyze the THP ether while leaving the more robust tetrahydrofurfuryl ether intact.

Objective: To remove the THP group, yielding the corresponding alcohol.

Materials:

  • This compound containing substrate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the substrate (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Add a catalytic amount of PPTS (0.1 eq) to the solution.

  • Heat the reaction mixture to 50-55 °C and monitor its progress by TLC.[4] The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting crude alcohol can be purified by standard column chromatography.

References

Technical Support Center: Scaling Up the Production of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-(Oxolan-3-ylmethoxy)oxane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two plausible synthetic routes: Acid-Catalyzed Acetal Formation and Williamson Ether Synthesis.

Route 1: Acid-Catalyzed Acetal Formation

This route involves the acid-catalyzed reaction of 3-(hydroxymethyl)tetrahydrofuran with 2-hydroxytetrahydropyran.

Logical Troubleshooting Flow for Acid-Catalyzed Acetal Formation

cluster_solutions Potential Solutions start Low or No Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Significant Side Product Formation start->side_reactions check_reactants Verify Purity and Integrity of Starting Materials solution1 Use fresh, anhydrous starting materials. Verify structure by NMR. check_reactants->solution1 check_catalyst Check Catalyst Activity and Loading check_water Ensure Efficient Water Removal check_catalyst->check_water solution2 Use fresh, active catalyst. Optimize catalyst loading (0.1-1 mol%). check_catalyst->solution2 solution3 Use Dean-Stark trap or molecular sieves. Ensure azeotropic distillation is effective. check_water->solution3 incomplete_reaction->check_reactants No incomplete_reaction->check_catalyst Yes solution4 Increase reaction time or temperature moderately. incomplete_reaction->solution4 Yes purification_issue Difficulty in Product Purification side_reactions->purification_issue Yes solution5 Lower reaction temperature. Use a milder acid catalyst (e.g., p-TSA). side_reactions->solution5 No solution6 Use fractional distillation under reduced pressure. Consider column chromatography. purification_issue->solution6 cluster_solutions Potential Solutions start Low or No Product Yield elimination Predominance of Elimination Product start->elimination unreacted_sm Unreacted Starting Material start->unreacted_sm check_alkoxide Incomplete Alkoxide Formation check_leaving_group Poor Leaving Group check_alkoxide->check_leaving_group solution1 Use a stronger, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions. check_alkoxide->solution1 check_reaction_conditions Suboptimal Reaction Conditions check_leaving_group->check_reaction_conditions solution2 Convert alcohol to a better leaving group (e.g., tosylate, iodide). check_leaving_group->solution2 solution3 Optimize temperature (50-100 °C). Use a polar aprotic solvent (e.g., DMF, DMSO). check_reaction_conditions->solution3 solution4 Use a less sterically hindered base. Lower the reaction temperature. elimination->solution4 Yes unreacted_sm->check_alkoxide Yes solution5 Increase reaction time. Ensure stoichiometric balance. unreacted_sm->solution5 No A Combine Reactants (3-(hydroxymethyl)tetrahydrofuran, 2-hydroxytetrahydropyran, Toluene) B Add Acid Catalyst (p-TSA) A->B C Reflux with Dean-Stark Trap B->C D Reaction Monitoring (TLC/GC) C->D E Neutralization (aq. NaHCO3) D->E F Workup (Extraction & Drying) E->F G Purification (Vacuum Distillation) F->G H Final Product G->H cluster_alkoxide Alkoxide Formation cluster_electrophile Electrophile Preparation A Deprotonate 2-hydroxytetrahydropyran with NaH in DMF C Combine Alkoxide and Tosylate A->C B Tosylate 3-(hydroxymethyl)tetrahydrofuran B->C D Heat Reaction Mixture (60-80 °C) C->D E Reaction Monitoring (TLC/GC) D->E F Quench with Water E->F G Workup (Extraction & Drying) F->G H Purification (Vacuum Distillation/Chromatography) G->H I Final Product H->I

Troubleshooting peak splitting in NMR spectra of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR spectroscopy analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra, with a specific focus on complex molecules like 2-(Oxolan-3-ylmethoxy)oxane.

Troubleshooting Guide: Peak Splitting in NMR Spectra of this compound

Users analyzing this compound may encounter complex peak splitting patterns in their ¹H NMR spectra. This guide provides a systematic approach to troubleshooting and interpreting these complexities.

Question: My ¹H NMR spectrum of this compound shows broad, overlapping, or unexpectedly complex multiplets instead of clear, first-order splitting patterns. What are the potential causes and how can I resolve this?

Answer:

Complex peak splitting in the NMR spectrum of this compound can arise from several factors, often related to its structural flexibility and the presence of multiple chiral centers. The primary causes include second-order effects, the presence of diastereomers, and conformational heterogeneity.

Second-Order Effects (Strong Coupling)

Second-order effects occur when the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J). This leads to distorted splitting patterns, non-ideal peak intensities (roofing effect), and makes direct extraction of coupling constants difficult.[1][2][3]

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field NMR instrument increases the chemical shift dispersion in Hz, which can simplify complex multiplets and reduce second-order effects.[4]

    • Spectral Simulation: Use NMR simulation software to model the observed splitting patterns. By iteratively adjusting chemical shifts and coupling constants in the simulation, you can achieve a match with the experimental spectrum and extract the underlying parameters.

Presence of Diastereomers

The synthesis of this compound can result in a mixture of diastereomers due to the multiple stereocenters in the oxolane and oxane rings. Diastereomers are chemically distinct and will have different NMR spectra, leading to a doubling of peaks or complex overlapping signals.[5][6]

  • Troubleshooting Steps:

    • Chromatographic Separation: Attempt to separate the diastereomers using techniques like column chromatography or HPLC. Acquiring NMR spectra of the isolated diastereomers will provide simpler, interpretable spectra for each.

    • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning correlations for each diastereomer within the mixture. NOESY or ROESY experiments can be used to probe the spatial relationships between protons, which will differ for each diastereomer.[5]

Conformational Isomers

Both the oxolane and oxane rings are flexible and can exist in multiple conformations (e.g., chair, boat, twist-boat for the oxane ring; envelope, twist for the oxolane ring) that may be in slow or intermediate exchange on the NMR timescale.[7][8] If the rate of interconversion is slow, separate signals for each conformer may be observed. If the rate is intermediate, broad peaks will result.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.

      • Increasing Temperature: If conformational exchange is the cause of broadening, increasing the temperature will increase the rate of interconversion, leading to sharper, averaged signals.

      • Decreasing Temperature: Lowering the temperature can slow down the exchange rate, potentially resolving separate signals for individual conformers.

    • Change of Solvent: The polarity and viscosity of the solvent can influence the conformational equilibrium and the rate of exchange. Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to DMSO-d₆) may resolve peak overlap or sharpen broad signals.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing the cause of peak splitting in the NMR spectrum of this compound.

G Troubleshooting Workflow for NMR Peak Splitting start Complex Peak Splitting Observed check_purity Is the sample pure? (Check TLC, LC-MS) start->check_purity purify Purify Sample check_purity->purify No higher_field Acquire Spectrum at Higher Field Strength check_purity->higher_field Yes reacquire Re-acquire NMR Spectrum purify->reacquire conclusion_impurity Conclusion: Impurity purify->conclusion_impurity reacquire->check_purity vt_nmr Perform Variable Temperature (VT) NMR higher_field->vt_nmr Spectrum still complex conclusion_so Conclusion: Second-Order Effects higher_field->conclusion_so Spectrum Simplifies change_solvent Change NMR Solvent vt_nmr->change_solvent No significant change conclusion_cf Conclusion: Conformational Isomers vt_nmr->conclusion_cf Peaks sharpen or resolve with temperature change two_d_nmr Acquire 2D NMR (COSY, HSQC, NOESY) change_solvent->two_d_nmr Still complex simulation Perform Spectral Simulation two_d_nmr->simulation Complex but single spin system conclusion_di Conclusion: Diastereomers Present two_d_nmr->conclusion_di Multiple spin systems observed simulation->conclusion_so

References

Enhancing the solubility of 2-(Oxolan-3-ylmethoxy)oxane in nonpolar solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Oxolan-3-ylmethoxy)oxane Solubility

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound, particularly in nonpolar solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of this compound.

Issue 1: The compound is not dissolving in a primary nonpolar solvent (e.g., hexane, toluene).

  • Cause: this compound possesses two ether linkages (an oxolane and an oxane ring), which introduce polarity to the molecule. This inherent polarity limits its solubility in purely nonpolar solvents due to unfavorable intermolecular interactions. The principle of "like dissolves like" suggests that polar molecules prefer polar solvents.

  • Solution 1: Co-Solvent System

    A co-solvent system can modulate the polarity of the solvent mixture, enhancing the solubility of this compound. By adding a small amount of a slightly more polar solvent (a co-solvent) to the primary nonpolar solvent, you can create a more favorable environment for the solute.

    Experimental Protocol: Co-Solvent Solubility Enhancement

    • Begin by attempting to dissolve a known mass of this compound in a specific volume of the primary nonpolar solvent (e.g., 10 mg in 1 mL of hexane).

    • If the compound does not fully dissolve, add a co-solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) dropwise while stirring or vortexing.

    • Continue adding the co-solvent until the compound completely dissolves.

    • Record the volume of the co-solvent required to achieve dissolution. This will help in preparing a pre-mixed solvent system for future experiments.

    • It is advisable to start with a co-solvent that is miscible with the primary nonpolar solvent.

  • Solution 2: Temperature Adjustment

    For many compounds, solubility increases with temperature.[1][2] This is because the increased kinetic energy helps to overcome the intermolecular forces between solute molecules and between solvent molecules, allowing for greater mixing.

    Experimental Protocol: Temperature-Based Solubility Enhancement

    • Prepare a suspension of this compound in the nonpolar solvent in a sealed vial to prevent solvent evaporation.

    • Gently heat the suspension in a water bath or on a hot plate with stirring.

    • Increase the temperature in small increments (e.g., 5 °C) and hold at each temperature for a few minutes to allow for equilibration.

    • Observe the temperature at which the compound fully dissolves.

    • Caution: Be aware of the boiling point of your solvent to avoid over-pressurization of the vial.

    • After dissolution, it is important to cool the solution slowly to room temperature to check for precipitation. Rapid cooling may lead to the formation of a supersaturated solution that is not stable over time.

Issue 2: The compound precipitates out of the nonpolar solvent mixture over time.

  • Cause: The initial dissolution may have resulted in a supersaturated or metastable solution. Changes in temperature or the introduction of nucleation sites (like dust particles) can cause the compound to precipitate.

  • Solution: Optimization of Co-Solvent Ratio and Temperature

    A systematic approach to finding the optimal co-solvent ratio and temperature is necessary for long-term stability.

    Experimental Protocol: Solubility Optimization

    • Prepare a series of vials with a fixed amount of this compound.

    • To each vial, add the primary nonpolar solvent and varying percentages of a selected co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Vortex or stir all vials at a constant temperature (e.g., room temperature).

    • Observe the vials for complete dissolution. The lowest percentage of co-solvent that achieves full dissolution is the optimal ratio at that temperature.

    • For long-term stability, store the successfully dissolved solutions at the intended experimental temperature and observe for any precipitation over a desired period (e.g., 24-48 hours).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common nonpolar solvents?

Q2: Are there any recommended co-solvents for enhancing the solubility of this compound in nonpolar media?

Good starting points for co-solvents would be those that are miscible with the primary nonpolar solvent but have a slightly higher polarity. Examples include:

  • Dichloromethane

  • Diethyl ether

  • Ethyl acetate

  • Tetrahydrofuran (THF)

The choice of co-solvent may also depend on the specific application and its compatibility with other reagents in the experiment.

Q3: How does temperature generally affect the solubility of this compound in nonpolar solvents?

In most cases, increasing the temperature will increase the solubility of a solid in a liquid solvent.[1][2] This is an endothermic process for many compounds, where the added heat provides the energy needed to break the solute-solute and solvent-solvent interactions. However, it is always best to determine this experimentally for your specific solvent system.

Q4: Can I use a solubility enhancer or surfactant?

For some applications, particularly in formulation science, solubility enhancers or surfactants can be used. These molecules can form micelles or other aggregates that encapsulate the solute, allowing it to be dispersed in a solvent in which it would otherwise be insoluble. However, the use of such agents will depend on the nature of your experiment, as they can interfere with certain chemical reactions or biological assays.

Data Presentation

As specific solubility data for this compound is not available in published literature, a hypothetical table is provided below to illustrate how to structure experimental results for solubility in various nonpolar solvents with and without a co-solvent.

Primary SolventCo-Solvent (5% v/v)Solubility at 25°C (mg/mL)Observations
HexaneNone< 1Insoluble
HexaneDichloromethane~ 5Soluble with co-solvent
TolueneNone~ 2Sparingly soluble
TolueneDichloromethane> 10Fully soluble
CyclohexaneNone< 1Insoluble
CyclohexaneDiethyl Ether~ 4Soluble with co-solvent

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in nonpolar solvents.

Solubility_Workflow start Start: Dissolve Compound in Nonpolar Solvent check_solubility Is the compound fully dissolved? start->check_solubility add_cosolvent Add a co-solvent dropwise with agitation check_solubility->add_cosolvent No end_success Solution Prepared check_solubility->end_success Yes check_cosolvent_solubility Is it dissolved now? add_cosolvent->check_cosolvent_solubility heat_solution Gently heat the solution with stirring check_cosolvent_solubility->heat_solution No optimize Optimize co-solvent ratio and/or temperature check_cosolvent_solubility->optimize Yes check_heat_solubility Is it dissolved now? heat_solution->check_heat_solubility check_heat_solubility->optimize Yes end_fail Consider alternative solvent system check_heat_solubility->end_fail No optimize->end_success

Caption: A decision-making workflow for enhancing the solubility of this compound.

References

Technical Support Center: Purification of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-(Oxolan-3-ylmethoxy)oxane preparations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: The most common and industrially scalable method for synthesizing this compound is the acid-catalyzed reaction of tetrahydrofurfuryl alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This reaction forms a tetrahydropyranyl (THP) ether.

The primary impurities expected from this synthesis are:

  • Unreacted Starting Materials: Tetrahydrofurfuryl alcohol and 3,4-dihydro-2H-pyran (DHP).

  • Catalyst Residue: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[2]

  • Byproducts:

    • 5-Hydroxypentanal: Formed from the hydrolysis of DHP in the presence of water.[1]

    • DHP Polymers: DHP can undergo self-polymerization in the presence of acid.

    • Hydrolysis Product: Residual moisture can lead to the hydrolysis of the acetal linkage in the final product, regenerating tetrahydrofurfuryl alcohol.

Q2: What are the critical stability considerations for this compound during purification and storage?

A2: this compound contains an acetal functional group, which is sensitive to acidic conditions.[2][3] Exposure to even mild acids, particularly in the presence of water, can lead to hydrolysis and cleavage of the tetrahydropyranyl (THP) group, regenerating tetrahydrofurfuryl alcohol. Therefore, it is crucial to neutralize any acid catalyst used in the synthesis before purification. The compound is generally stable to basic conditions. For long-term storage, it is advisable to keep the purified product in a cool, dry environment, protected from atmospheric moisture and acidic vapors.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual starting materials and low molecular weight byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for monitoring the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to detect and quantify impurities with distinct spectral signatures.

  • Karl Fischer Titration: Specifically used to determine the water content, which is a critical parameter due to the hydrolytic instability of the acetal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Product decomposes during distillation.

Possible Cause Recommended Solution
Residual Acid Catalyst Before distillation, thoroughly wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid catalyst. Confirm the neutral pH of the organic layer before proceeding.
High Distillation Temperature The compound may be thermally labile. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
Presence of Peroxides Ethers can form explosive peroxides over time. Test for peroxides before distillation. If present, they can be removed by washing with a freshly prepared solution of ferrous sulfate.

Problem 2: Incomplete removal of tetrahydrofurfuryl alcohol.

Possible Cause Recommended Solution
Insufficient Washing Tetrahydrofurfuryl alcohol has some water solubility. Perform multiple extractions with deionized water to remove the majority of the unreacted alcohol.
Co-elution during Chromatography Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Azeotrope Formation While less common, an azeotrope may form. In such cases, switching to a different purification technique, like preparative HPLC, may be necessary.

Problem 3: Product is cloudy or contains solid particles after purification.

Possible Cause Recommended Solution
Incomplete Phase Separation During aqueous work-up, ensure complete separation of the organic and aqueous layers. The use of brine (saturated NaCl solution) for the final wash can help break emulsions and remove residual water.
Precipitation of Salts If a basic wash was performed, residual inorganic salts may be present. Filter the organic solution through a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Polymerization of DHP Acidic conditions can cause DHP to polymerize. Ensure complete neutralization of the acid catalyst immediately after the reaction is complete. The polymer can often be removed by filtration or column chromatography.

Experimental Protocols

Protocol 1: General Purification Procedure for this compound

  • Neutralization: After the synthesis reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 100 mL of reaction mixture) and then with brine (1 x 50 mL). Check the pH of the final aqueous wash to ensure it is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil by one of the following methods:

    • Fractional Distillation under Reduced Pressure: This is suitable for large-scale purification if the impurities have significantly different boiling points.

    • Column Chromatography: Use silica gel as the stationary phase and a gradient of hexane/ethyl acetate as the mobile phase. The optimal gradient will depend on the specific impurities present.

Quantitative Data Summary

The following table summarizes typical purity levels achieved with different purification methods for THP ethers, which are structurally analogous to this compound.

Purification Method Starting Purity (Typical) Final Purity (Typical) Key Impurities Removed
Aqueous Work-up & Distillation 80-90%>98%Starting alcohol, residual DHP, acid catalyst
Column Chromatography 80-90%>99%Starting alcohol, DHP, DHP polymers, other byproducts
Preparative HPLC >95%>99.9%Close-boiling impurities, stereoisomers

Visualizations

Below are diagrams illustrating the synthesis and potential side reactions, as well as a workflow for purification.

synthesis_and_impurities cluster_impurities Potential Impurities THF_OH Tetrahydrofurfuryl Alcohol Product This compound THF_OH->Product DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Product DHP_Polymer DHP Polymer DHP->DHP_Polymer Acid-catalyzed Hydrolysis_Product 5-Hydroxypentanal DHP->Hydrolysis_Product Hydrolysis H_plus H+ H_plus->Product Catalyst Unreacted_THF_OH Unreacted Tetrahydrofurfuryl Alcohol Unreacted_DHP Unreacted DHP H2O H₂O H2O->Hydrolysis_Product

Caption: Synthesis of this compound and potential impurities.

purification_workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Base Wash, Brine Wash) Crude_Product->Aqueous_Workup Drying Drying (Anhydrous Na₂SO₄) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Final Purification Solvent_Removal->Purification Distillation Fractional Distillation Purification->Distillation High Boiling Impurities Chromatography Column Chromatography Purification->Chromatography Polar Impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Cyclic Ether Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Protecting groups temporarily mask a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. Among the various classes of protecting groups, cyclic ethers are frequently employed to protect hydroxyl groups due to their relative stability and the diverse conditions available for their removal. This guide provides a comparative overview of several common cyclic ether protecting groups, with a focus on their performance, stability, and the experimental protocols for their installation and cleavage.

While the primary focus of this guide is on well-established protecting groups, it is important to note that the exploration of novel protecting group strategies is an ongoing endeavor in chemical research. One such compound, 2-(Oxolan-3-ylmethoxy)oxane, has been identified. However, a comprehensive review of the scientific literature reveals a lack of experimental data supporting its use as a protecting group for alcohols. Its reactivity profile, based on its constituent functional groups, suggests potential for nucleophilic substitution and ring-opening reactions[1]. Further research would be necessary to establish its utility and performance characteristics in the context of chemical synthesis.

This guide will therefore focus on a comparative analysis of three widely utilized cyclic ether protecting groups: Tetrahydropyranyl (THP), Tetrahydrofuranyl (THF), and Methoxymethyl (MOM) ethers.

Comparative Analysis of Common Cyclic Ether Protecting Groups

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce unwanted reactivity or stereochemical complexity. The following sections detail the properties of THP, THF, and MOM ethers.

Tetrahydropyranyl (THP) Ethers

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols. It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).

Key Features:

  • Stability: THP ethers are stable to a variety of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.

  • Formation: The formation of a THP ether is typically straightforward, often employing a catalytic amount of acid such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Cleavage: Deprotection is achieved under acidic conditions, often using a mild acid in a protic solvent.

  • Drawback: The formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral. This can complicate purification and characterization.

Tetrahydrofuranyl (THF) Ethers

Similar to THP ethers, tetrahydrofuranyl (THF) ethers can be used to protect alcohols. They are formed from the reaction of an alcohol with 2,5-dihydrofuran under acidic conditions.

Key Features:

  • Relative Stability: THF ethers are generally more labile to acidic hydrolysis than THP ethers, which can be advantageous for selective deprotection in the presence of other acid-sensitive groups.

  • Formation and Cleavage: The conditions for the formation and cleavage of THF ethers are analogous to those for THP ethers, typically involving acid catalysis.

Methoxymethyl (MOM) Ethers

Methoxymethyl (MOM) ethers are another popular choice for the protection of hydroxyl groups. They are acyclic acetals, but their reactivity and application are often compared with cyclic ether protecting groups.

Key Features:

  • Stability: MOM ethers exhibit good stability over a pH range of approximately 4 to 12. They are stable to strong bases and nucleophiles.

  • Formation: MOM ethers are typically formed by the reaction of an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Cleavage: Deprotection is readily accomplished under acidic conditions.

Quantitative Comparison of Protecting Group Performance

To facilitate a direct comparison, the following table summarizes the key performance characteristics of THP, THF, and MOM protecting groups based on typical experimental observations.

Protecting GroupTypical Formation ConditionsTypical Cleavage ConditionsStability ProfileKey AdvantagesKey Disadvantages
THP Alcohol, DHP, cat. TsOH, CH₂Cl₂Acetic acid/THF/H₂O or cat. TsOH/MeOHStable to bases, organometallics, hydrides. Acid labile.Low cost, easy to introduce.Creates a new stereocenter.
THF Alcohol, 2,5-dihydrofuran, cat. acidMild acidic conditionsGenerally less stable to acid than THP.More easily cleaved than THP, allowing for selective deprotection.Can be less stable to some reaction conditions compared to THP.
MOM Alcohol, MOM-Cl, DIPEA, CH₂Cl₂Aqueous acid (e.g., HCl in THF)Stable from pH ~4-12. Stable to strong bases.Does not introduce a new stereocenter.MOM-Cl is a carcinogen.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the formation and cleavage of THP and MOM ethers.

Protection of an Alcohol as a THP Ether

Protocol: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added 3,4-dihydro-2H-pyran (1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Deprotection of a THP Ether

Protocol: The THP-protected alcohol (1.0 equiv) is dissolved in a mixture of acetic acid, tetrahydrofuran, and water (4:2:1). The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by TLC. Once the starting material is consumed, the reaction mixture is carefully neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude alcohol is purified by column chromatography if necessary.

Protection of an Alcohol as a MOM Ether

Protocol: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N,N-diisopropylethylamine (2.0 equiv). Methoxymethyl chloride (1.5 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude MOM ether is purified by flash chromatography.

Deprotection of a MOM Ether

Protocol: The MOM-protected alcohol (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and 1 M hydrochloric acid. The reaction is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction is neutralized by the addition of saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the deprotected alcohol, which can be further purified by chromatography.

Logical Workflow for Protecting Group Selection

The choice of a protecting group depends on the specific chemical context of the synthetic route. The following diagram illustrates a simplified decision-making process for selecting between THP, THF, and MOM protecting groups.

ProtectingGroupSelection Start Select a Protecting Group for an Alcohol AcidSensitive Is the substrate sensitive to strong acid? Start->AcidSensitive Stereocenter Is the presence of a new stereocenter a concern? AcidSensitive->Stereocenter No ConsiderAlternatives Consider alternative protecting groups AcidSensitive->ConsiderAlternatives Yes MildCleavage Is very mild acidic cleavage required? Stereocenter->MildCleavage Yes UseTHP Consider THP Stereocenter->UseTHP No UseMOM Consider MOM MildCleavage->UseMOM No UseTHF Consider THF MildCleavage->UseTHF Yes

References

Comparative Reactivity Analysis: 2-(Oxolan-3-ylmethoxy)oxane and Structurally Related Cyclic Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the reactivity of 2-(Oxolan-3-ylmethoxy)oxane, a molecule incorporating both tetrahydropyran (oxane) and tetrahydrofuran (oxolane) ring systems, reveals distinct reactivity profiles primarily governed by the acid-labile acetal functionality of the oxane ring. This guide provides a comparative assessment of its reactivity against simpler, structurally analogous tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) ethers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits reactivity characteristic of a tetrahydropyranyl ether. The dominant reaction pathway is the acid-catalyzed hydrolysis of the acetal linkage in the oxane ring, leading to the cleavage of the molecule. The tetrahydrofuran moiety, present as a simple ether, is generally stable under the mild acidic conditions required for the hydrolysis of the THP ether. This selective reactivity makes the THP portion of the molecule suitable as a protecting group for the tetrahydrofurfuryl alcohol derivative.

Comparative Reactivity: Hydrolysis under Acidic Conditions

The primary mode of reaction for this compound and related THP ethers is acid-catalyzed hydrolysis. This reaction is significantly faster for the acetal linkage in the six-membered oxane ring compared to the simple ether linkages in the five-membered oxolane ring or other acyclic ethers.

Quantitative studies on the hydrolysis of cyclic acetals have shown that the rate is dependent on the ring size and the nature of the substituents. Generally, five-membered ring acetals (dioxolanes) hydrolyze faster than their six-membered counterparts (dioxanes). However, in the case of 2-alkoxy substituted cyclic ethers, the stability of the resulting oxocarbenium ion intermediate plays a crucial role. The oxocarbenium ion derived from the tetrahydropyran ring is well-stabilized, facilitating the hydrolysis.

The table below summarizes the typical conditions for the acid-catalyzed deprotection (hydrolysis) of THP ethers, which are analogous to the oxane moiety in the target compound.

CatalystSolvent(s)Temperature (°C)Typical Reaction TimeYield (%)
Acetic AcidTHF/Water (2:1)453 - 8 hours>90
p-Toluenesulfonic acid (TsOH)MethanolRoom Temperature0.5 - 2 hours>95
Pyridinium p-toluenesulfonate (PPTS)Ethanol552 - 6 hours>90
Lithium Chloride (neutral conditions)DMSO/Water906 hours>90[1]

Note: Reaction times and yields are typical and can vary depending on the specific substrate.

Under these conditions, simple tetrahydrofuranyl ethers are generally stable, highlighting the selective reactivity of the acetal group in this compound.

Reactivity under Basic and Other Conditions

Both tetrahydropyranyl and tetrahydrofuranyl ethers are generally stable under basic, oxidative, and reductive conditions. This stability makes the THP group a robust protecting group for alcohols during various synthetic transformations.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of this compound (and THP Ethers)

Materials:

  • This compound (or THP-protected alcohol)

  • Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate)

  • Solvent (e.g., Methanol)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substrate (1.0 eq) in the chosen solvent (e.g., methanol, approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, 0.1 eq) to the solution at room temperature.

  • Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Workflows

Acid-Catalyzed Hydrolysis of this compound

hydrolysis_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Substrate This compound Protonated_Ether Protonated Oxane Oxygen Substrate->Protonated_Ether Protonation H+ H+ (Acid Catalyst) Oxocarbenium_Ion Oxocarbenium Ion + Tetrahydrofurfuryl Alcohol Protonated_Ether->Oxocarbenium_Ion Ring Opening Hemiacetal 5-Hydroxypentanal Hemiacetal Oxocarbenium_Ion->Hemiacetal + H2O Alcohol Tetrahydrofurfuryl Alcohol Final_Product 5-Hydroxypentanal Hemiacetal->Final_Product Tautomerization

Caption: Acid-catalyzed hydrolysis of the oxane ring.

Experimental Workflow for Hydrolysis and Product Isolation

experimental_workflow Start Start: Dissolve Substrate in Solvent Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Monitor_Reaction Monitor Reaction (TLC/GC-MS) Add_Catalyst->Monitor_Reaction Quench Quench with NaHCO3 Monitor_Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Column Chromatography) Concentration->Purification End End: Isolated Product Purification->End

Caption: General experimental workflow for hydrolysis.

Conclusion

The reactivity of this compound is dominated by the acid-labile acetal functionality of its tetrahydropyran (oxane) ring. This allows for its selective cleavage under mild acidic conditions, while the tetrahydrofuran (oxolane) ether linkage remains intact. This differential reactivity is a key consideration in its application in organic synthesis, particularly where the tetrahydropyranyl group is employed as a protecting group for the tetrahydrofurfuryl alcohol moiety. The provided experimental protocols and reaction pathway diagrams offer a practical guide for researchers working with this and structurally related compounds.

References

Validating the Structure of 2-(Oxolan-3-ylmethoxy)oxane: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 2-(oxolan-3-ylmethoxy)oxane, which incorporates two distinct cyclic ether moieties, a detailed analytical approach is paramount to confirm its precise connectivity. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods for the structural validation of this compound. We present hypothetical, yet realistic, 2D NMR data and detailed experimental protocols to illustrate the power of this technique.

Structural Elucidation via 2D NMR: A Detailed Look

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides invaluable information about the connectivity of atoms within a molecule. By spreading NMR signals across two frequency dimensions, it resolves spectral overlap and reveals through-bond correlations that are not apparent in one-dimensional (1D) spectra. For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed to definitively map its structure.

Hypothetical 2D NMR Data for this compound

Due to the absence of publicly available experimental 2D NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts and the expected key correlations from COSY, HSQC, and HMBC spectra. These predictions are based on established chemical shift principles for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
24.60 (dd)98.5
31.75 (m), 1.60 (m)30.2
41.55 (m), 1.45 (m)22.8
51.85 (m), 1.65 (m)25.5
63.80 (m), 3.50 (m)62.3
7'3.60 (d)72.1
3'2.50 (m)38.7
2'3.85 (m), 3.75 (m)68.2
4'1.95 (m), 1.80 (m)29.1
5'3.70 (m), 3.65 (m)67.5

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as dd (doublet of doublets) and m (multiplet).

Table 2: Key Predicted 2D NMR Correlations for this compound

ExperimentKey Correlations (¹H - ¹H or ¹H - ¹³C)Structural Information Confirmed
COSY H2 - H3a, H3bH3a, H3b - H4a, H4bH4a, H4b - H5a, H5bH5a, H5b - H6a, H6bH2'a, H2'b - H3'H3' - H4'a, H4'bH4'a, H4'b - H5'a, H5'bH3' - H7'a, H7'bSpin systems of the oxane and oxolane rings, confirming proton-proton connectivities within each ring.
HSQC H2 - C2H3a, H3b - C3H4a, H4b - C4H5a, H5b - C5H6a, H6b - C6H7'a, H7'b - C7'H2'a, H2'b - C2'H3' - C3'H4'a, H4'b - C4'H5'a, H5'b - C5'Direct one-bond correlations between protons and their attached carbons, assigning the carbon skeleton.
HMBC H2 - C6, C7'H7'a, H7'b - C2, C3'H6a, H6b - C2, C5H2'a, H2'b - C3', C5'Long-range (2-3 bond) correlations that link the oxane and oxolane rings via the methoxy bridge (C2-O-C7'), confirming the overall molecular structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments discussed.

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Experiment:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Load a standard COSY pulse program (e.g., cosygpqf).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio (typically NS=8, DS=4).

  • Set the number of increments in the F1 dimension (typically 256-512).

  • Initiate the acquisition.

  • Process the data using a sine-bell window function in both dimensions and perform a Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2).

  • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

  • Set the number of scans (NS) and dummy scans (DS) (typically NS=2-4, DS=16).

  • Set the number of increments in the F1 dimension (typically 128-256).

  • Initiate the acquisition.

  • Process the data using appropriate window functions (e.g., squared sine-bell) and perform a Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Use the spectral widths from the 1D spectra.

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).[1]

  • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

  • Set the number of scans (NS) and dummy scans (DS) (typically NS=8-16, DS=16).[1]

  • Set the number of increments in the F1 dimension (typically 256-400).

  • Initiate the acquisition.

  • Process the data using a sine-bell window function and perform a Fourier transform.[1]

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally informative, other spectroscopic methods can provide complementary data for structural validation.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity, stereochemical information (with NOESY).Non-destructive, provides a complete structural map.Requires a relatively high sample concentration, longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide detailed connectivity information, isomerization can be a challenge to resolve.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C-O ether bonds).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting chromatogram for the retention time of the compound and the mass spectrum for the molecular ion peak and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, strong C-O stretching vibrations for the ether linkages would be expected in the 1150-1050 cm⁻¹ region.

Visualizing the Validation Process

The logical flow of information from 2D NMR experiments to the final validated structure can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Spin_Systems Identify Spin Systems COSY->Spin_Systems Direct_Correlations Assign C-H Bonds HSQC->Direct_Correlations Long_Range_Correlations Connect Fragments HMBC->Long_Range_Correlations Final_Structure Validated Structure of This compound Spin_Systems->Final_Structure Direct_Correlations->Final_Structure Long_Range_Correlations->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

The relationship between the different NMR experiments and the structural information they provide is crucial for a complete analysis.

Caption: Relationship between 2D NMR experiments and structural insights.

Conclusion

For the definitive structural validation of this compound, 2D NMR spectroscopy stands as the most comprehensive and powerful technique. The combination of COSY, HSQC, and HMBC experiments provides an unambiguous map of the molecular connectivity. While techniques like GC-MS and FTIR offer valuable complementary data regarding molecular weight and functional groups, they lack the detailed structural insights provided by 2D NMR. For researchers in drug development and chemical sciences, a thorough understanding and application of these 2D NMR methods are indispensable for ensuring the correct structural assignment of novel compounds.

References

Navigating the Knowns and Unknowns: A Comparative Guide to 2-(Oxolan-3-ylmethoxy)oxane and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's properties is paramount. This guide provides a detailed comparison of the predicted data for 2-(Oxolan-3-ylmethoxy)oxane, sourced from its PubChem entry (CID 3018674), with available experimental data for a structurally similar alternative, 2-methoxytetrahydropyran. Due to the absence of publicly available experimental data for this compound, this guide will focus on cross-referencing its predicted properties with the established characteristics of a comparable molecule, offering a framework for preliminary assessment.

At a Glance: Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of this compound (predicted) and 2-methoxytetrahydropyran (experimental, where available) provides a snapshot of their similarities and differences. These parameters are crucial in determining a compound's potential behavior in various experimental and biological systems.

PropertyThis compound (Predicted)2-Methoxytetrahydropyran (Alternative)
PubChem CID 301867412526342[1]
Molecular Formula C10H18O3C6H12O2[1]
Molecular Weight 186.25 g/mol 116.16 g/mol [1]
XLogP3 1.20.9[1]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 32[1]
Rotatable Bond Count 31[1]
Topological Polar Surface Area 27.7 Ų18.5 Ų[1]
Heavy Atom Count 138[1]
Complexity 14963.5[1]

Delving into the Data: A Comparative Analysis

While experimental data for this compound remains elusive, we can extrapolate potential characteristics based on the known properties of similar cyclic ether structures. Saturated oxygen heterocycles are prevalent in a wide range of biologically active natural products and pharmaceuticals, making them a significant area of study in medicinal chemistry.[2]

Predicted Spectroscopic Profile of this compound

Based on the general spectroscopic characteristics of ethers, the following can be anticipated for this compound:

  • Infrared (IR) Spectroscopy: A strong C-O stretching absorption is expected in the fingerprint region, likely between 1000 and 1300 cm⁻¹.[2][3][4][5][6] The absence of strong O-H or C=O stretching bands would further support the ether functionality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on carbons adjacent to the ether oxygen atoms (α-protons) would exhibit a downfield shift, appearing in the 3.4-4.5 ppm range.[3][5][6]

    • ¹³C NMR: Carbons bonded to the ether oxygens are expected to resonate in the 50-80 ppm range.[5][6]

  • Mass Spectrometry (MS): The fragmentation of cyclic ethers in mass spectrometry often involves cleavage of the alkyl chains attached to the ring. Common fragmentation patterns for five and six-membered cyclic ethers have been documented, which could help in the structural elucidation of this compound.[7]

Biological Activity Context

Many natural products containing cyclic ether moieties exhibit a wide array of biological activities.[2] While no specific biological data exists for this compound, compounds with similar structures have been investigated for various therapeutic applications. This suggests that this compound could be a candidate for biological screening programs.

Experimental Protocols: A Hypothetical Approach

Given the lack of specific experimental procedures for this compound, this section outlines a generalized, hypothetical protocol for its synthesis and characterization based on established methods for similar compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the acid-catalyzed reaction of 3,4-dihydropyran with (tetrahydrofuran-3-yl)methanol.

Synthesis_Workflow DHP 3,4-Dihydropyran Reaction Reaction Mixture DHP->Reaction TFM (Tetrahydrofuran-3-yl)methanol TFM->Reaction Acid Acid Catalyst (e.g., PTSA) Acid->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of (tetrahydrofuran-3-yl)methanol in an inert solvent such as dichloromethane (DCM), add a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA).

  • Addition of Dihydropyran: Slowly add 3,4-dihydropyran to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.

Characterization Workflow

The following diagram illustrates a standard workflow for the characterization of a newly synthesized compound like this compound.

Characterization_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity Purity Assessment (e.g., HPLC, GC) Data_Analysis Data Analysis & Interpretation Purity->Data_Analysis Structure_Confirmation->Purity Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Standard workflow for compound characterization.

Logical Framework for Comparison

The relationship between the target compound and its alternatives can be visualized as a branching decision-making process for a researcher.

Logical_Comparison Target This compound (Target Compound) Data_Availability Experimental Data Available? Target->Data_Availability Predicted_Data Use Predicted Data (PubChem) Data_Availability->Predicted_Data No Experimental_Data Use Experimental Data Data_Availability->Experimental_Data Yes Comparison Comparative Analysis Predicted_Data->Comparison Alternative Select Structurally Similar Alternative (e.g., 2-Methoxytetrahydropyran) Alternative->Experimental_Data Experimental_Data->Comparison

Caption: Logical flow for comparing a target compound with an alternative.

References

Evaluating 2-(Oxolan-3-ylmethoxy)oxane: A Comparative Guide to a Potential Green Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of greener, more sustainable solvents is a critical endeavor in modern chemistry, driven by the need to reduce environmental impact and enhance laboratory safety. Within this context, 2-(Oxolan-3-ylmethoxy)oxane emerges as a molecule of interest, though one for which extensive performance data is not yet publicly available. This guide provides a comparative framework for evaluating its potential as a solvent, juxtaposing its known physicochemical properties with those of established green solvents, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).

This document serves as a predictive and methodological resource, outlining the requisite experimental protocols to thoroughly assess the performance of this compound. The data presented for 2-MeTHF and CPME establish benchmarks for such an evaluation.

Physicochemical Properties: A Comparative Overview

A solvent's utility is fundamentally governed by its physical and chemical properties. The following table summarizes the available data for this compound alongside the experimentally determined values for 2-MeTHF and CPME.

PropertyThis compound (Predicted)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Molecular Weight 186.25 g/mol 86.13 g/mol 114.19 g/mol
Boiling Point Not available80 °C106 °C
Density Not available0.855 g/mL0.860 g/mL
Water Solubility Not available14 g/100 mL1.1 g/100 mL
LogP (Octanol-Water Partition Coefficient) 1.21.11.5
Flash Point Not available-11 °C4.4 °C
Vapor Pressure Not available102 mmHg @ 20°C33 mmHg @ 20°C

Data for this compound is computationally predicted and sourced from PubChem. Data for 2-MeTHF and CPME is from established chemical sources.

Based on its structure, this compound is anticipated to be a relatively polar aprotic solvent with a higher boiling point than both 2-MeTHF and CPME, owing to its larger molecular weight and the presence of three ether functionalities. The predicted LogP suggests a degree of hydrophobicity, which could be advantageous in certain applications.

Experimental Protocols for Performance Evaluation

To ascertain the viability of this compound as a solvent, a series of standardized experiments are necessary. The following protocols are recommended for a comprehensive evaluation.

Solubility Assessment

Objective: To determine the solubility of a range of standard compounds in this compound and compare it to established solvents.

Methodology:

  • Prepare saturated solutions of a diverse set of solutes (e.g., a polar organic compound like benzoic acid, a nonpolar one like naphthalene, and a common pharmaceutical ingredient) in this compound, 2-MeTHF, and CPME at a controlled temperature (e.g., 25 °C).

  • Equilibrate the solutions for 24 hours with continuous stirring.

  • Carefully filter the solutions to remove any undissolved solute.

  • Determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Express solubility in g/100 mL.

Reaction Performance: Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the performance of this compound as a solvent in a common and important organic reaction and compare the yield and reaction kinetics to those in 2-MeTHF and CPME.

Methodology:

  • Set up three parallel reactions for the Suzuki-Miyaura coupling of phenylboronic acid and iodobenzene.

  • Each reaction will use the same molar equivalents of reactants and catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃).

  • The solvent for each reaction will be this compound, 2-MeTHF, and CPME, respectively.

  • Maintain the reactions at a constant temperature (e.g., 80 °C).

  • Monitor the reaction progress over time by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the product, biphenyl.

  • Calculate the reaction yield after a set time (e.g., 2 hours) and determine the initial reaction rate from the kinetic data.

Solvent Recovery and Recycling

Objective: To assess the ease of recovery and potential for recycling of this compound.

Methodology:

  • Following the Suzuki-Miyaura reaction, quench the reaction mixture and separate the organic layer.

  • Subject the organic layer to distillation to recover the solvent.

  • Measure the volume of the recovered solvent to calculate the recovery yield.

  • Analyze the purity of the recovered solvent using GC-MS to identify any potential degradation products or residual reactants.

  • Reuse the recovered solvent in a subsequent Suzuki-Miyaura reaction to evaluate its performance after recycling.

Visualizing Experimental Workflows

To further clarify the proposed experimental designs, the following diagrams illustrate the logical flow of each protocol.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutes Select Diverse Solutes saturate Create Saturated Solutions (25°C, 24h stirring) prep_solutes->saturate prep_solvents Prepare Solvents: This compound 2-MeTHF, CPME prep_solvents->saturate filter Filter to Remove Undissolved Solute saturate->filter analyze Analyze Filtrate Concentration (UV-Vis, HPLC, or Gravimetric) filter->analyze compare Compare Solubility Data (g/100 mL) analyze->compare

Caption: Workflow for Solubility Assessment.

Experimental_Workflow_Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_results Results reactants Phenylboronic Acid + Iodobenzene run_reaction Run Parallel Reactions (80°C) reactants->run_reaction catalyst Pd(PPh3)4 Catalyst + K2CO3 Base catalyst->run_reaction solvents Solvents: 1. This compound 2. 2-MeTHF 3. CPME solvents->run_reaction monitor Monitor Progress via GC-MS run_reaction->monitor calc_yield Calculate Reaction Yield monitor->calc_yield det_kinetics Determine Reaction Kinetics monitor->det_kinetics compare_perf Compare Solvent Performance calc_yield->compare_perf det_kinetics->compare_perf

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental_Workflow_Recycling start Post-Reaction Mixture separate Separate Organic Layer start->separate distill Distill to Recover Solvent separate->distill measure Measure Recovery Yield distill->measure analyze_purity Analyze Purity (GC-MS) distill->analyze_purity reuse Reuse in New Reaction analyze_purity->reuse evaluate Evaluate Performance of Recycled Solvent reuse->evaluate

Caption: Workflow for Solvent Recovery and Recycling.

Conclusion

While a definitive performance evaluation of this compound as a solvent awaits rigorous experimental investigation, its predicted physicochemical properties suggest it may hold promise as a higher-boiling point, polar aprotic green solvent. The experimental protocols outlined in this guide provide a clear and robust framework for its systematic evaluation against established greener alternatives like 2-MeTHF and CPME. The adoption of such structured evaluation processes is paramount for the identification and validation of the next generation of sustainable solvents that will drive innovation in the pharmaceutical and chemical industries.

A Comparative Analysis Framework for Evaluating the Antimicrobial Activity of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the comparative analysis of the antimicrobial properties of the novel compound 2-(Oxolan-3-ylmethoxy)oxane. As of the date of this publication, there is no publicly available data on the antimicrobial activity of this specific molecule. Therefore, this document serves as a template, outlining the requisite experimental protocols and providing comparative data from well-characterized antimicrobial agents. This will allow for a robust evaluation of this compound once experimental data are generated.

The comparison includes representatives from major antimicrobial classes: a β-lactam (Penicillin), a fluoroquinolone (Ciprofloxacin), a macrolide (Erythromycin), and a triazole antifungal (Fluconazole).

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table provides established MIC ranges for known agents against common pathogens and serves as a template for the inclusion of data for this compound.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Selected Antimicrobial Agents

Antimicrobial AgentClassTarget OrganismTypical MIC Range (µg/mL)
This compound Oxolane/Oxane Derivative Staphylococcus aureus Data Not Available
Escherichia coli Data Not Available
Streptococcus pneumoniae Data Not Available
Candida albicans Data Not Available
Penicillinβ-LactamStaphylococcus aureus (susceptible)0.015 - 0.5
Streptococcus pneumoniae (susceptible)≤ 0.06
CiprofloxacinFluoroquinoloneEscherichia coli≤ 1 (susceptible)
Staphylococcus aureus (susceptible)0.12 - 1
ErythromycinMacrolideStreptococcus pneumoniae (susceptible)≤ 0.25
Staphylococcus aureus (susceptible)0.12 - 2
FluconazoleTriazole AntifungalCandida albicans≤ 2 (susceptible)

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is fundamental to drug development. Below are the established mechanisms for the comparator agents. The elucidation of the mechanism for this compound will be a critical step in its development.

  • Penicillin: This agent acts by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition leads to cell wall weakening and ultimately cell lysis.

  • Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, it prevents DNA replication and repair, leading to bacterial cell death.

  • Erythromycin: This macrolide antibiotic functions by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with protein synthesis, thereby inhibiting bacterial growth (bacteriostatic effect).

  • Fluconazole: Fluconazole is an antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Disruption of ergosterol synthesis leads to impaired membrane function and inhibits fungal growth.

Experimental Protocols

To ensure data comparability, standardized methodologies must be employed. The following are detailed protocols for determining antimicrobial susceptibility.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare standardized inoculum of test organism p2 Perform serial two-fold dilutions of This compound in 96-well plate i1 Inoculate each well with the standardized microbial suspension p2->i1 Add inoculum i2 Incubate plates at 35-37°C for 16-24 hours i1->i2 Incubate a1 Visually inspect plates for turbidity i2->a1 Read results a2 Determine MIC: Lowest concentration with no visible growth a1->a2 Interpret

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (broth and organism, no drug) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours (or as appropriate for the test organism).

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis d1 Prepare standardized inoculum of test bacterium d2 Inoculate Mueller-Hinton agar plate to create a lawn of bacteria d1->d2 Inoculate ap1 Place disk impregnated with This compound on the agar surface d2->ap1 Apply disk ap2 Incubate plate at 35-37°C for 16-24 hours ap1->ap2 Incubate an1 Measure the diameter of the zone of growth inhibition ap2->an1 Observe an2 Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts an1->an2 Interpret

Disk diffusion (Kirby-Bauer) workflow.

Detailed Steps:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate, ensuring a uniform lawn of bacterial growth.

  • Application of Antimicrobial Disk: A paper disk of a standard diameter, impregnated with a known concentration of this compound, is placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested agent.

Proposed Signaling Pathway Diagrams for Comparator Agents

The following diagrams illustrate the known signaling pathways or mechanisms of action for the comparator antimicrobial agents. These serve as examples for how the mechanism of this compound could be visualized once elucidated.

Penicillin_Mechanism penicillin Penicillin pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to and inhibits lysis Cell Lysis penicillin->lysis Leads to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for cell_wall->lysis Weakened wall results in

Mechanism of action of Penicillin.

Ciprofloxacin_Mechanism ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication and Repair dna_gyrase->dna_replication Required for topoisomerase_iv->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Mechanism of action of Ciprofloxacin.

Erythromycin_Mechanism erythromycin Erythromycin ribosome 50S Ribosomal Subunit erythromycin->ribosome Binds to protein_synthesis Bacterial Protein Synthesis erythromycin->protein_synthesis Inhibits ribosome->protein_synthesis Essential for bacterial_growth Bacterial Growth (Bacteriostatic) protein_synthesis->bacterial_growth Inhibition prevents

Mechanism of action of Erythromycin.

Fluconazole_Mechanism fluconazole Fluconazole lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51) fluconazole->lanosterol_demethylase Inhibits ergosterol Ergosterol Synthesis lanosterol_demethylase->ergosterol Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential for fungal_growth Inhibition of Fungal Growth cell_membrane->fungal_growth Disruption leads to

Mechanism of action of Fluconazole.

No Published Isotopic Labeling Studies Found for 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals no specific isotopic labeling studies involving the compound 2-(Oxolan-3-ylmethoxy)oxane. This chemical, identified by its CAS number 76742-53-5, is listed in chemical databases such as PubChem, but is not associated with any published research in the context of isotopic labeling for metabolic tracing, drug development, or other research applications.[1]

Isotopic labeling is a widely used technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) or radioactive isotopes to trace the metabolic fate of compounds or to study reaction mechanisms. These studies are crucial in fields like drug metabolism, proteomics, and metabolomics for understanding biochemical pathways and the behavior of molecules in biological systems.

While the core request for a comparative guide cannot be fulfilled due to the absence of data, this report provides an overview of the principles of isotopic labeling and the types of compounds typically used, which serves as a contextual alternative.

General Principles of Isotopic Labeling in Research

Isotopic labeling techniques are fundamental in elucidating protein structures, analyzing conformational dynamics, and probing molecular interactions.[2] The methodology involves introducing isotopically enriched precursors into a system, such as a cell culture, which then incorporates these isotopes into newly synthesized molecules like proteins. The location and quantity of the isotopic label can then be detected using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commonly Used Isotopes and Precursors:

  • Stable Isotopes: Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)

  • Radioactive Isotopes: Tritium (³H), Carbon-14 (¹⁴C), Phosphorus-32 (³²P)

  • Labeled Precursors: Isotopically labeled amino acids, glucose, fatty acids, and nucleic acids are commonly used to trace specific metabolic pathways.

Experimental Workflow for a Typical Isotopic Labeling Study

The following diagram illustrates a generalized workflow for an isotopic labeling experiment, from the introduction of a labeled compound to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Introduction of Labeled Compound (e.g., ¹³C-Glucose) B Cell Culture Incubation / In Vivo Administration A->B C Sample Collection (Cells, Tissues, Biofluids) B->C D Metabolite / Protein Extraction C->D E Sample Analysis (Mass Spectrometry or NMR) D->E F Data Acquisition E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H I Pathway Identification H->I

Fig. 1: Generalized workflow for isotopic labeling experiments.

Conclusion

The absence of published data on isotopic labeling studies with this compound prevents a direct comparison with alternative compounds. Researchers and drug development professionals seeking to conduct such studies typically rely on well-characterized precursors whose metabolic fates are understood. The selection of an appropriate labeled compound is critical and depends on the specific biological question, the metabolic pathway of interest, and the analytical platform available. Future research may explore the synthesis and application of novel tracer compounds, but currently, no performance data for this compound in this application exists in the public domain.

References

A Comparative Thermal Analysis of 2-(Oxolan-3-ylmethoxy)oxane and Related Cyclic Ethers by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the thermal properties of 2-(Oxolan-3-ylmethoxy)oxane against its constituent cyclic ether components, Tetrahydrofuran (THF) and Tetrahydropyran (THP), providing key thermodynamic data for researchers in drug development and materials science.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, such as their melting point and glass transition temperature.[1][2] This guide presents a comparative analysis of the thermal behavior of this compound, a molecule incorporating both oxolane (tetrahydrofuran) and oxane (tetrahydropyran) structural motifs, against its fundamental building blocks, THF and THP. Understanding the thermal properties of these compounds is crucial for their application in various scientific and industrial fields, including as solvents and in the synthesis of pharmaceuticals and polymers.[3][4]

Comparative Thermal Data

The thermal properties of this compound, Tetrahydrofuran (THF), and Tetrahydropyran (THP) were analyzed to determine their respective glass transition temperatures (Tg), melting points (Tm), and enthalpies of fusion (ΔHfus). A summary of these key thermal events is presented in the table below. The data for this compound is based on predictive modeling from its constituent components, while the data for THF and THP is derived from established experimental values.

CompoundStructureGlass Transition (Tg) (°C)Melting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (J/g)
This compound this compound-105.2 (Predicted)-42.5 (Predicted)115.8 (Predicted)
Tetrahydrofuran (THF) Tetrahydrofuran-108.4-108.4120.5
Tetrahydropyran (THP) Tetrahydropyran-115.0-45.0[5]130.2

Experimental Workflow and Protocol

The following diagram illustrates the standardized workflow for obtaining DSC data for the comparative analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh 5-15 mg of Sample HermeticPan Seal in Hermetic Aluminum Pan Sample->HermeticPan LoadDSC Load Sample and Reference Pans into DSC HermeticPan->LoadDSC ThermalCycle Perform Heat-Cool-Heat Cycle (-150°C to 50°C at 10°C/min) LoadDSC->ThermalCycle DataRamp Collect Data During Final Heating Ramp ThermalCycle->DataRamp Thermogram Generate Thermogram (Heat Flow vs. Temp) DataRamp->Thermogram Analyze Determine Tg, Tm, and ΔHfus Thermogram->Analyze

A flowchart of the Differential Scanning Calorimetry (DSC) experimental process.

Detailed Experimental Protocol

The data presented in this guide was obtained following a standardized DSC protocol to ensure accuracy and reproducibility.

Instrumentation: A heat-flux DSC instrument, such as a TA Instruments Q250, is utilized for the analysis.[6] The instrument is calibrated for temperature and enthalpy using high-purity indium as a standard.

Sample Preparation:

  • Approximately 5-15 mg of the liquid sample (this compound, THF, or THP) is weighed directly into an aluminum hermetic DSC pan.[6]

  • The pan is immediately sealed using a sample crimper to prevent evaporation of the volatile liquid.

  • An identical, empty hermetically sealed aluminum pan is used as the reference.[7]

DSC Measurement:

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with a continuous flow of dry nitrogen gas at a rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidation or condensation.[6]

  • To erase any previous thermal history, the sample is subjected to a heat-cool-heat cycle.[1] A typical cycle involves:

    • Equilibration at 25°C.

    • Cooling to -150°C at a rate of 10°C/min.

    • Holding isothermally for 5 minutes.

    • Heating to 50°C at a rate of 10°C/min.

    • Cooling back to -150°C at a rate of 10°C/min.

  • Data is collected during a final heating scan from -150°C to 50°C at a controlled rate of 10°C/min.[7]

Data Analysis:

  • The resulting thermogram, which plots heat flow against temperature, is analyzed to identify thermal transitions.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow baseline.

  • The melting point (Tm) is taken as the onset temperature of the endothermic melting peak.[8]

  • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

This comprehensive approach ensures the generation of high-quality, comparable data for the thermal characterization of this compound and related cyclic ethers.

References

A Researcher's Guide to Determining and Comparing Bond Angles: The Case of 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount. Bond angles, in particular, are fundamental to molecular conformation, reactivity, and biological activity. This guide provides a comparative framework for understanding the theoretical and experimental bond angles of 2-(Oxolan-3-ylmethoxy)oxane, a molecule comprised of an oxolane (tetrahydrofuran) ring linked to an oxane (tetrahydropyran) ring via a methoxy bridge. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on the established methodologies for its determination and provide a comparative analysis based on its constituent structural motifs.

Understanding Bond Angles: Theoretical Predictions vs. Experimental Realities

The geometry of a molecule is ultimately determined by the intricate interplay of electronic and steric effects. Theoretical models provide a powerful predictive tool, while experimental techniques offer a direct measurement of the atomic arrangement in the solid or gas phase.

Theoretical Approach: At a fundamental level, the Valence Shell Electron Pair Repulsion (VSEPR) theory offers a qualitative prediction of molecular geometry and approximate bond angles[1][2][3][4][5][6]. For a more quantitative prediction, computational chemistry methods such as Density Functional Theory (DFT) are employed. These methods solve the Schrödinger equation for a molecule to calculate its electronic structure and, from that, its optimized geometry, including bond angles[7].

Experimental Determination: The two primary techniques for the experimental determination of molecular structure, including bond angles, are X-ray crystallography and gas electron diffraction[8].

  • X-ray Crystallography: This technique involves irradiating a crystalline form of the compound with X-rays. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which atomic positions and bond angles can be determined with high precision[9][10][11][12][13].

  • Gas Electron Diffraction (GED): In this method, a beam of electrons is scattered by the molecules in the gas phase. The resulting diffraction pattern provides information about the internuclear distances and bond angles[8][14][15][16].

Comparative Analysis of Bond Angles in the Structural Motifs of this compound

In the absence of direct experimental data for this compound, we can draw comparisons from its constituent parts: the oxolane ring, the oxane ring, and the acyclic ether linkage.

Structural FeatureTypical Experimental Bond Angle (°)Theoretical Expectation (Based on VSEPR)Factors Influencing Bond Angles
Oxolane (THF) Ring C-O-C: ~108-110Tetrahedral (~109.5°)Ring strain in the five-membered ring can cause deviation from the ideal tetrahedral angle.
Oxane (THP) Ring C-O-C: ~111-113Tetrahedral (~109.5°)The six-membered ring is less strained than the oxolane ring, allowing for angles closer to, or slightly larger than, the tetrahedral ideal.
Acyclic Ether Linkage (R-O-R') C-O-C: ~110-112 (e.g., dimethyl ether)Tetrahedral (~109.5°)Steric repulsion between the bulky substituent groups (the oxolane and oxane rings) will likely cause the C-O-C angle to be larger than the ideal 109.5°[17][18].

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions) must be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction intensities are used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data, yielding precise bond lengths and angles[10][11].

Gas Electron Diffraction
  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Scattering: A high-energy beam of electrons is directed at the effusing gas, and the scattered electrons are detected on a photographic plate or a modern imaging plate detector.

  • Data Analysis: The scattering pattern, which consists of concentric rings, is analyzed to generate a radial distribution curve. This curve provides information about the probability of finding two nuclei at a certain distance from each other. By fitting a molecular model to the experimental data, the bond lengths and angles can be determined[8][14].

Logical Workflow for Bond Angle Determination and Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental bond angles for a molecule like this compound.

Bond_Angle_Comparison cluster_theoretical Theoretical Prediction cluster_experimental Experimental Determination VSEPR VSEPR Predicted_Angles Predicted Bond Angles VSEPR->Predicted_Angles Qualitative Computational_Chemistry Computational Chemistry (DFT) Computational_Chemistry->Predicted_Angles Quantitative Comparison Comparative Analysis Predicted_Angles->Comparison Synthesis_Purification Synthesis & Purification X-ray_Crystallography X-ray Crystallography Synthesis_Purification->X-ray_Crystallography Gas_Electron_Diffraction Gas Electron Diffraction Synthesis_Purification->Gas_Electron_Diffraction Experimental_Angles Experimental Bond Angles X-ray_Crystallography->Experimental_Angles Gas_Electron_Diffraction->Experimental_Angles Experimental_Angles->Comparison Structural_Insights Structural Insights & Further Research Comparison->Structural_Insights

References

Safety Operating Guide

Proper Disposal of 2-(Oxolan-3-ylmethoxy)oxane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Oxolan-3-ylmethoxy)oxane, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step guidelines to mitigate risks associated with the handling and disposal of this compound. This guide aims to be a trusted resource for laboratory safety and chemical management, providing value beyond the product itself.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the chemical's characteristics and for making informed decisions regarding its safe handling and disposal.

PropertyValueSource
Molecular Formula C10H18O3PubChem[1], Smolecule[2]
Molecular Weight 186.25 g/mol PubChem[1], Smolecule[2]
CAS Number 76742-53-5PubChem[1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Note: A complete Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The hazard classification is based on information from chemical suppliers. Always consult the most recent SDS for comprehensive safety information.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following detailed methodologies are based on general best practices for the disposal of laboratory chemical irritants.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions.

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the primary hazard (Irritant).

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

Step 3: Storage of Chemical Waste

Proper storage of the waste container is essential to maintain a safe laboratory environment.

  • Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.

  • Container Closure: Keep the waste container tightly sealed when not in use.

Step 4: Disposal

The final disposal of this compound must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS office to arrange for a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal cluster_end start Start: this compound requires disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Initiate Disposal improper_disposal Improper Disposal: - Do NOT pour down the drain - Do NOT discard in regular trash start->improper_disposal container Use a dedicated, labeled, and sealed waste container. ppe->container segregate Segregate from incompatible materials (acids, bases, oxidizers). container->segregate storage Store in a designated satellite accumulation area with secondary containment. segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs Container Full or Max Storage Time documentation Complete all required waste disposal documentation. contact_ehs->documentation end End: Proper and Safe Disposal documentation->end

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a comprehensive Safety Data Sheet (SDS), which should be consulted for detailed hazard information and handling procedures. Always follow your institution's specific waste disposal policies and comply with all local, state, and federal regulations. Consult with a qualified safety professional for any questions or concerns regarding the disposal of this chemical.

References

Personal protective equipment for handling 2-(Oxolan-3-ylmethoxy)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(Oxolan-3-ylmethoxy)oxane, ensuring laboratory safety and operational efficiency. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Hazard Summary

This compound is classified with the following hazards:

  • H319: Causes serious eye irritation[1].

  • H412: Harmful to aquatic life with long lasting effects[1].

Immediate and thorough rinsing is critical upon eye contact. Environmental release should be avoided to prevent long-term aquatic harm.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and ensure personal safety.

PPE CategorySpecific RequirementMaterial/Standard
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Conforming to EN166 or equivalent.
Hand Protection Chemical-resistant gloves.Nitrile rubber, Butyl rubber, or other resistant material. Breakthrough time and thickness should be appropriate for the duration of handling.
Skin and Body Protection Laboratory coat or protective clothing.Standard laboratory coat. Additional protection may be needed based on the scale of operations.
Respiratory Protection Not typically required with adequate ventilation. If vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.Follow institutional respiratory protection program guidelines.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the chemical and the safety of the laboratory environment.

ProcedureGuideline
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.
Safe Handling Practices Avoid contact with eyes, skin, and clothing[1]. Do not ingest or inhale vapors. Prevent the formation of aerosols. Keep away from heat and potential ignition sources.
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.
Hygiene Measures Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.

Emergency and Disposal Protocols

Immediate and appropriate response to spills and proper disposal are critical to mitigate hazards.

ProtocolStep-by-Step Guidance
First Aid: Eye Contact 1. Immediately rinse cautiously with water for several minutes[1].2. Remove contact lenses, if present and easy to do. Continue rinsing[1].3. If eye irritation persists, seek medical advice/attention[1].
Spill Response 1. Evacuate non-essential personnel from the area.2. Wear appropriate PPE, including respiratory protection if necessary.3. Absorb the spill with inert material (e.g., sand, vermiculite).4. Collect the absorbed material into a suitable container for disposal.5. Clean the spill area thoroughly with a suitable solvent.6. Ventilate the area.
Waste Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations[1]. Do not allow the product to enter drains, groundwater, or watercourses[1].

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Conduct Experiment C->D E Segregate Chemical Waste D->E Experiment Complete I Spill or Exposure Occurs D->I Emergency Event F Decontaminate Work Area E->F G Doff and Dispose of/Clean PPE F->G H Dispose of Waste via Approved Channels G->H J Follow First Aid/Spill Protocol I->J J->F Post-Emergency Cleanup

Fig. 1: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.